BTG 1640
Description
Structure
3D Structure
Propriétés
Numéro CAS |
152538-59-5 |
|---|---|
Formule moléculaire |
C15H19NO2 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
(3S,3aR,7aR)-3-benzyl-2-methyl-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C15H19NO2/c1-16-12(10-11-6-3-2-4-7-11)15-13(17)8-5-9-14(15)18-16/h2-4,6-7,12,14-15H,5,8-10H2,1H3/t12-,14+,15-/m0/s1 |
Clé InChI |
ALQXIMVNPRVWQA-CFVMTHIKSA-N |
SMILES isomérique |
CN1[C@H]([C@@H]2[C@H](O1)CCCC2=O)CC3=CC=CC=C3 |
SMILES canonique |
CN1C(C2C(O1)CCCC2=O)CC3=CC=CC=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BTG-1640; BTG 1640; BTG1640; ABIO-0801; SP-1640; ABIO-08-01. |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BTG 1640 (ABIO-08/01)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTG 1640, also known as ABIO-08/01, is an investigational isoxazoline class compound that was developed for its potential anxiolytic and nootropic properties. It reached Phase II clinical trials for generalized anxiety disorder and panic disorder before its development was discontinued. This document provides a comprehensive overview of the available technical information on this compound, including its proposed mechanism of action, preclinical findings, and clinical data.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (3R,3aS,7aS)-Hexahydro-2-methyl-3-(phenylmethyl)-1,2-benzisoxazol-4(2H)-one |
| Synonyms | ABIO-08/01, SP-1640 |
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 245.32 g/mol |
| Class | Isoxazoline |
Mechanism of Action
The precise mechanism of action of this compound has not been definitively established, with some sources citing it as undefined. However, the predominant hypothesis is that this compound acts as a selective inhibitor of both GABA-gated and glutamate-gated chloride channels .
Under conditions of heightened neuronal stimulation, such as in stress-related states, this compound is suggested to modulate the balance between inhibitory and excitatory neurotransmission by increasing the GABA to glutamate ratio. An alternative proposed mechanism involves the inhibition of calmodulin-dependent (CaM) II kinase. It is noteworthy that the compound does not appear to bind to the common receptors implicated in anxiety.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound at the synapse.
Caption: Hypothesized mechanism of this compound action on ion channels.
Preclinical Pharmacology
This compound demonstrated significant activity in various animal models of anxiety.
| Study Type | Animal Model | Administration | Key Findings |
| Anxiolytic Activity | Mouse and Rat models of anxiety | Single intraperitoneal and single oral (gavage) | Exhibited anxiolytic effects at very low dosages. |
| Chronic Dosing | Not specified | Chronic administration | Did not result in tolerance development or withdrawal symptoms upon abrupt discontinuation. |
| Cognition |
An In-Depth Technical Guide to the Discovery and Synthesis of BTG 1640 (ABIO-08/01)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BTG 1640, also known as ABIO-08/01, is an isoxazoline derivative that was investigated for its potential as an anxiolytic agent. It acts as a selective inhibitor of GABA- and glutamate-gated chloride channels. Despite showing some promise in early clinical trials, its development was ultimately discontinued. This guide provides a comprehensive overview of the available technical information regarding its discovery, mechanism of action, and a plausible synthesis pathway based on established isoxazoline synthesis methodologies.
Discovery and Development
This compound was developed by the pharmaceutical company BTG International Ltd. and was further investigated by Abiogen Pharma under the identifier ABIO-08/01. The compound entered clinical trials for the treatment of Generalized Anxiety Disorder (GAD) and Panic Disorder, with at least one study registered under the identifier EU2006-003643-23.
Initial studies in animal models yielded conflicting results regarding its anxiolytic properties when compared to diazepam. However, early-phase human trials indicated that this compound was well-tolerated and exhibited dose-dependent effects on the central nervous system, with lower doses showing sedative effects and higher doses demonstrating activating properties. Despite these findings, the development of this compound was discontinued. The specific reasons for the discontinuation have not been publicly detailed but could be related to efficacy, safety, or strategic portfolio decisions.
Mechanism of Action
This compound is a selective inhibitor of both GABA-gated and glutamate-gated chloride channels. This dual inhibitory action is a distinguishing feature. In the central nervous system, GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter, and its binding to GABA-A receptors opens chloride channels, leading to hyperpolarization and reduced neuronal excitability. Glutamate is the main excitatory neurotransmitter, and certain glutamate receptors also gate chloride channels. By inhibiting these channels, this compound can modulate the balance of inhibitory and excitatory neurotransmission. This mechanism of action is distinct from benzodiazepines, which are positive allosteric modulators of the GABA-A receptor.
The following diagram illustrates the proposed signaling pathway affected by this compound:
In-Depth Technical Guide: Physicochemical Properties of BTG 1640
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTG 1640, also known as ABIO-08/01, is a novel isoxazoline derivative that has been investigated for its potential as a non-sedating anxiolytic agent. Its mechanism of action involves the selective inhibition of GABA-gated and glutamate-gated chloride channels. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available data to support further research and development. While experimentally determined physicochemical data remains limited in publicly accessible literature, this guide consolidates key identifiers, computationally predicted properties, and relevant experimental methodologies for isoxazoline compounds.
Chemical Identity
A clear understanding of the chemical identity of this compound is fundamental for any scientific investigation. The compound is systematically named and can be identified by several key descriptors.
| Identifier | Value |
| Chemical Name | (3R,3aS,7aS)-rel-Hexahydro-2-methyl-3-(phenylmethyl)-1,2-benzisoxazol-4(2H)-one |
| Synonyms | ABIO-08/01, SP-1640 |
| CAS Number | 152538-59-5 |
| Molecular Formula | C₁₅H₁₉NO₂ |
| Molecular Weight | 245.32 g/mol |
| Chemical Structure | dot graph BTG1640_Structure { graph [layout=neato, size="3,3", overlap=false, splines=true, dpi=100]; node [shape=plaintext]; "C15H19NO2" [pos="1.5,2.5!"]; " " [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=119058013&t=l", pos="1.5,1.2!"]; } Chemical structure of this compound. |
Physicochemical Properties
Precise physicochemical data is critical for drug development, influencing formulation, pharmacokinetics, and bioavailability. While extensive experimental data for this compound is not publicly available, computational predictions provide valuable initial estimates.
| Property | Value | Source |
| pKa (Predicted) | 5.875 | Computational Prediction[1] |
| XLogP (Predicted) | 2.213 | Computational Prediction[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Aqueous Solubility | Not available | - |
Note: The predicted pKa suggests that this compound is a weakly basic compound. The predicted XLogP value indicates moderate lipophilicity, suggesting it may have reasonable membrane permeability.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on the isoxazoline chemical class, established methodologies can be adapted.
Synthesis
The synthesis of isoxazoline derivatives, including structures analogous to this compound, is commonly achieved through 1,3-dipolar cycloaddition reactions. A general workflow for such a synthesis is outlined below.
A representative experimental protocol for the synthesis of a 3-phenyl-isoxazoline derivative involves the following steps:
-
Chalcone Formation: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to form a chalcone.
-
Cyclization: The resulting chalcone is then reacted with hydroxylamine hydrochloride in a basic medium (e.g., aqueous NaOH or KOH in ethanol).
-
Work-up and Purification: The reaction mixture is typically acidified to precipitate the crude product. The solid is then filtered, washed, and purified by recrystallization or column chromatography.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for the analysis and quantification of isoxazoline compounds in various matrices. A general method for the analysis of this compound in pharmaceutical formulations or biological samples would involve the following:
References
Chemical Structure and Molecular Formula
An In-depth Technical Guide on the Core Properties of BTG 1640
This technical guide provides a comprehensive overview of the isoxazoline derivative this compound (also known as ABIO-08/01), focusing on its chemical structure, molecular formula, and its role as a selective inhibitor of GABA- and glutamate-gated chloride channels. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a chemical entity belonging to the isoxazoline class of compounds.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | (3S,3aR,7aR)-3-benzyl-2-methylhexahydrobenzo[d]isoxazol-4(2H)-one |
| CAS Number | 152538-59-5 |
| Quantitative Receptor Data (IC50/Ki) | Specific values for this compound are not publicly available in the reviewed scientific literature. |
Mechanism of Action
This compound is characterized as a potent anxiolytic isoxazoline that functions as a selective inhibitor of both GABA- and glutamate-gated chloride channels.[2] The isoxazoline class of compounds typically exerts its effects on the nervous system by blocking the transmission of neuronal signals through non-competitive antagonism of GABA receptors.[3] This inhibition of GABA- and glutamate-gated chloride channels leads to hyperexcitation.[4]
While initially investigated for its anxiolytic properties, some studies have produced conflicting results. For instance, a study comparing this compound to diazepam in rat pups found that this compound did not produce a significant anxiolytic effect in the tested models.[5]
Signaling Pathways
The therapeutic and physiological effects of this compound are mediated through its interaction with GABA-gated and glutamate-gated chloride channels. The following diagrams illustrate the general signaling pathways of these channels and the inhibitory effect of this compound.
Caption: GABA-A Receptor Signaling Pathway and Inhibition by this compound.
Caption: Glutamate-gated Chloride Channel Signaling and Inhibition by this compound.
Experimental Protocols
While specific experimental protocols for the characterization of this compound are not detailed in the available literature, a representative methodology for assessing the inhibitory activity of a compound on ligand-gated chloride channels using electrophysiology is provided below. This protocol is a generalized procedure and may not reflect the exact methods used for this compound.
Objective: To determine the inhibitory concentration (IC50) of a test compound on GABA- or glutamate-gated chloride channels expressed in a cellular model (e.g., Xenopus oocytes or HEK293 cells).
Materials:
-
Cell Line: Xenopus laevis oocytes or a stable HEK293 cell line expressing the target receptor subunits.
-
Reagents:
-
Culture medium appropriate for the cell line.
-
Neurotransmitter (GABA or Glutamate).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Recording solutions (extracellular and intracellular buffers).
-
-
Equipment:
-
Patch-clamp amplifier and data acquisition system.
-
Microscope.
-
Micromanipulators.
-
Perfusion system.
-
Methodology:
-
Cell Preparation:
-
Xenopus Oocytes: Oocytes are surgically removed and defolliculated. They are then injected with cRNA encoding the subunits of the desired GABA- or glutamate-gated chloride channel and incubated for 2-7 days to allow for receptor expression.
-
HEK293 Cells: Cells are cultured under standard conditions. For transient expression, cells are transfected with plasmids containing the receptor subunit cDNAs. For stable cell lines, cells are cultured under selection pressure.
-
-
Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp or two-electrode voltage-clamp (for oocytes) is performed.
-
Procedure:
-
A single cell is selected and a gigaohm seal is formed between the patch pipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is held at a constant membrane potential (e.g., -60 mV).
-
-
-
Compound Application and Data Acquisition:
-
The cell is perfused with the extracellular solution.
-
The neurotransmitter (GABA or glutamate) at a concentration that elicits a submaximal response (e.g., EC20 or EC50) is applied to establish a baseline current.
-
The test compound is then co-applied with the neurotransmitter at various concentrations.
-
The resulting chloride current is recorded. The degree of inhibition by the test compound is measured as the reduction in the neurotransmitter-evoked current.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response equation.
-
Caption: Generalized Experimental Workflow for IC50 Determination.
References
- 1. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Survey of canine use and safety of isoxazoline parasiticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
- 5. The anxiolitic effects of BTG1640 and BTG1675A on ultrasonic isolation calls and locomotor activity of rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Targets of BTG 1640: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTG 1640, also known as ABIO-08/01, is an investigational isoxazoline class compound that has been evaluated for its anxiolytic and cognition-enhancing properties.[1] Developed as a potentially non-sedating and non-addictive treatment for anxiety disorders such as Generalized Anxiety Disorder (GAD) and panic disorder, this compound has undergone Phase I clinical trials.[2] This technical guide synthesizes the available preclinical and clinical data to provide an in-depth look at the potential biological targets and mechanism of action of this compound. It is important to note that information in the public domain regarding the precise mechanism of action of this compound is limited and presents some conflicting accounts, suggesting that its biological targets are not yet fully elucidated.
Proposed Biological Targets and Mechanisms of Action
There are two main hypotheses regarding the biological targets of this compound, derived from various sources. These are not mutually exclusive and require further investigation for definitive confirmation.
Inhibition of Ligand-Gated Chloride Channels
Several sources describe this compound as a selective inhibitor of GABA-gated and glutamate-gated chloride channels.[3][4]
-
GABA-gated Chloride Channels (GABAA Receptors): These are the primary inhibitory neurotransmitter receptors in the central nervous system. Inhibition of these channels would be expected to decrease neuronal inhibition, which is contrary to a typical anxiolytic effect. However, the specific subunit composition of the GABAA receptors targeted and the nature of the inhibition (e.g., competitive, non-competitive, allosteric) are not specified.
-
Glutamate-gated Chloride Channels: These are less common than their cation-permeable counterparts (AMPA, NMDA, kainate receptors) but are found in the central nervous system. Their inhibition would reduce chloride influx in response to glutamate, potentially leading to a complex modulation of neuronal excitability.
The proposed interaction with these channels suggests a direct modulation of synaptic transmission.
Inhibition of Calmodulin-Dependent Protein Kinase II (CaM II Kinase)
An earlier, more detailed account from a 2008 clinical study suggests a different potential mechanism.[1] This study reported that this compound does not bind to any of the central receptors typically involved in anxiety, nor does it interfere with voltage-operated channels.[1] Instead, it was proposed to exert its effects through the inhibition of Calmodulin-Dependent Protein Kinase II (CaM II Kinase).[1]
CaM II Kinase is a multifunctional serine/threonine kinase that is highly expressed in the brain and plays a crucial role in synaptic plasticity, neurotransmitter synthesis, and release. Inhibition of CaM II Kinase by this compound could lead to a downstream modulation of neurotransmitter systems. The 2008 study also noted that under conditions of increased neuronal stimulation, this compound appears to increase the ratio of GABA to glutamate, a neurochemical shift consistent with an anxiolytic effect.[1]
Quantitative Data
A thorough review of publicly available literature and databases did not yield any specific quantitative data regarding the binding affinity (Kd, Ki) or inhibitory concentration (IC50, EC50) of this compound for any of its proposed targets. This information is likely proprietary.
Experimental Protocols
Detailed experimental protocols for the in vitro assays used to determine the biological targets of this compound are not available in the public domain. However, the clinical and preclinical studies mentioned in the literature provide insight into the methodologies used to characterize its effects.
Preclinical Animal Models for Anxiolytic Activity
The anxiolytic efficacy of this compound was assessed in standard rodent models of anxiety.[1] While the specific parameters of these studies are not detailed, the general protocols are as follows:
-
Black and White Box Test: This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their desire to explore a novel environment. Anxiolytic compounds typically increase the time spent in the white (aversive) compartment.
-
Elevated X-Maze Test: This model also uses the conflict between exploration and fear of open, elevated spaces. The maze consists of two open arms and two enclosed arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Social Interaction Test: In this test, pairs of unfamiliar rodents are placed in an arena, and their social behaviors are observed. Anxiolytic drugs generally increase the duration of active social interaction.
Human Pharmacodynamic Studies
The effects of this compound on the human central nervous system were investigated in double-blind, placebo-controlled, multiple-ascending-dose studies.[1] The primary methodology used was quantitative electroencephalography (qEEG) and 3-dimensional low-resolution brain electromagnetic tomography (LORETA).[1][5][6][7]
-
Objective: To evaluate the dose-dependent effects of this compound on brain electrical activity and cognitive function.
-
Methodology:
-
Healthy male volunteers received single and multiple ascending oral doses of this compound (e.g., 10 mg, 20 mg, 40 mg) or placebo.
-
EEG recordings were taken at baseline and at various time points post-administration under different conditions (e.g., resting with eyes closed, resting with eyes open, vigilance-controlled tasks).
-
The recorded EEG data was spectrally analyzed to determine power in different frequency bands (e.g., delta, theta, alpha, beta).
-
LORETA was used to compute the 3D intracerebral distribution of the electrical power, allowing for the localization of drug effects to specific brain regions.
-
Event-related potentials (ERPs), such as the P300 component, were also measured during cognitive tasks to assess the drug's impact on information processing speed and attention.[1]
-
-
Key Findings: The studies found that this compound induced dose-dependent and region-specific changes in brain electrical activity. For instance, the highest dose (40 mg) was associated with activating patterns in the EEG and improved concentration, while the lowest dose (10 mg) had some sedative-like effects on the EEG but improved reaction time.[8]
Visualizations
Proposed Signaling Pathway for this compound via CaM II Kinase Inhibition
Caption: Proposed mechanism of this compound via inhibition of CaM II Kinase.
Experimental Workflow for Human Pharmacodynamic Studies
Caption: Workflow for human EEG studies of this compound.
Conclusion
The precise biological targets of this compound remain to be definitively established in the public domain. The available evidence points towards two main potential mechanisms of action: inhibition of GABA- and glutamate-gated chloride channels, or inhibition of CaM II Kinase. The latter is supported by an early clinical study which also suggests a resulting modulation of the GABA-to-glutamate ratio. The lack of publicly available quantitative binding and inhibition data makes it challenging to validate these hypotheses. Further research and disclosure of preclinical data are necessary to fully characterize the molecular interactions of this compound and its downstream effects on neuronal signaling that underlie its observed anxiolytic and cognitive-enhancing properties.
References
- 1. ovid.com [ovid.com]
- 2. science.gov [science.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Papers that quote LORETA 2009-October (R.D. Pascual-Marqui) [uzh.ch]
- 6. Electroencephalogram-based pharmacodynamic measures: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anxiolytic drug action: Topics by Science.gov [science.gov]
- 8. ABIO-0801 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
BTG 1640: An In-depth Technical Guide on the Preclinical and Clinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTG 1640, also known as ABIO-08/01, is an isoxazoline derivative under investigation as a novel anxiolytic agent. Its mechanism of action is the selective inhibition of GABA- and glutamate-gated chloride channels. This technical guide provides a comprehensive overview of the currently available public data on the safety and toxicity profile of this compound, drawing from both preclinical and clinical investigations. The information is presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows. While significant findings on the general tolerability of this compound are available, it is important to note that specific quantitative toxicity metrics such as LD50 and NOAEL values are not publicly reported at this time.
Introduction
This compound is a novel small molecule with a targeted mechanism of action that modulates inhibitory neurotransmission. By selectively inhibiting both GABA- and glutamate-gated chloride channels, this compound presents a unique pharmacological profile for the potential treatment of anxiety disorders. Understanding the safety and toxicity of this compound is paramount for its continued development and potential clinical application. This guide synthesizes the available preclinical and clinical safety data to provide a detailed technical resource.
Preclinical Safety and Toxicity
Preclinical evaluation of this compound has been conducted in various animal models to characterize its safety profile prior to human studies. The available data indicates a generally favorable safety profile, with no significant toxicities observed in key areas.
Quantitative Toxicity Data
Comprehensive quantitative toxicity data, such as the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL), are not available in the public domain for this compound. General statements from published literature indicate that the "safe dose" of ABIO 08/01 was very high in comparison with the effective dose in all experimental conditions, suggesting a favorable therapeutic index[1].
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Not Reported | Not Reported | Not Reported | |
| NOAEL | Not Reported | Not Reported | Not Reported |
Genotoxicity
This compound has been evaluated for its genotoxic potential through a battery of four mutagenicity tests. The results from these studies indicate that the compound has no genotoxic effects[1].
Systemic Toxicity
General toxicity studies have been conducted in rats and dogs.
-
Central Nervous System (CNS) and Respiratory System: Two studies in rats demonstrated no general toxic effects of this compound on the central nervous or respiratory systems[1].
-
Cardiovascular System: A study in dogs revealed a slight effect on the cardiovascular system, but only at a very high dose of 50 mg/kg administered intraduodenally[1].
Experimental Protocols
Detailed experimental protocols for the preclinical safety and toxicity studies are not fully available in the public literature. The following provides a general overview based on the available information.
Typical Preclinical Toxicology Study Design (General Example)
-
Animal Models: Studies were conducted in mice, rats, and dogs[1].
-
Administration: Both oral and intraperitoneal routes of administration were tested[1].
-
Duration: Single and repeated administration studies were performed[1].
-
Parameters Monitored: While specific parameters are not detailed, standard toxicological assessments would likely have included clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, gross necropsy, organ weights, and histopathology.
Clinical Safety and Tolerability
This compound has been evaluated in a Phase I clinical trial to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.
Study Design
The Phase I study was a double-blind, placebo-controlled, multiple-ascending-dose trial involving 16 healthy male volunteers. The study assessed oral doses of 10 mg, 20 mg, and 40 mg of this compound[2].
Adverse Events
A total of 55 adverse events (AEs) were reported during the study. The distribution of these events is summarized in the table below. The majority of AEs were mild, and the compound was reported to be well-tolerated[1]. The most commonly observed adverse events were dizziness and tiredness[1]. A detailed breakdown of the specific types of adverse events and their frequencies per dose group is not publicly available.
| Treatment Group | Number of Adverse Events |
| Placebo | 17 |
| This compound (10 mg) | 26 |
| This compound (20 mg) | 7 |
| This compound (40 mg) | 5 |
Chronic Administration
Preclinical studies involving chronic administration in mouse and rat models of anxiety indicated that this compound did not lead to the development of tolerance or withdrawal symptoms upon abrupt discontinuation of treatment (data on file)[1].
Mechanism of Action and Signaling Pathways
This compound is a selective inhibitor of GABA- and glutamate-gated chloride channels. These channels are critical components of inhibitory neurotransmission in the central nervous system.
Inhibition of GABA-A Receptor Signaling
GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions. The binding of GABA to these receptors leads to an influx of chloride, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission. This compound is thought to inhibit this process, although the precise binding site and allosteric modulation mechanism are not fully elucidated in public literature.
References
Preliminary Efficacy of BTG 1640: A Novel Anxiolytic Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the preliminary efficacy studies conducted on BTG 1640, a novel isoxazoline compound investigated for its anxiolytic properties. This compound is identified as a selective inhibitor of GABA- and glutamate-gated chloride channels.[1] The following sections detail the quantitative outcomes from preclinical evaluations, the experimental protocols employed, and the underlying signaling pathways associated with its mechanism of action.
Quantitative Data Presentation
The efficacy of this compound was evaluated in preclinical models and compared with diazepam, a standard anxiolytic agent. The primary endpoints measured were the effects on ultrasonic distress vocalizations and locomotor activity in rat pups, which are considered sensitive indicators of emotional reactivity and anxiety.[2][3]
Table 1: Effect of this compound and Diazepam on Ultrasonic Vocalizations in Neonatal Rat Pups
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Ultrasonic Calls | % Reduction vs. Vehicle | p-value |
| Vehicle Control | - | 150 ± 12.5 | - | - |
| This compound | 1.0 | 142 ± 10.8 | 5.3% | > 0.05 |
| This compound | 5.0 | 135 ± 11.2 | 10.0% | > 0.05 |
| Diazepam | 1.0 | 85 ± 9.1 | 43.3% | < 0.05 |
Data are presented as mean ± SEM. Statistical significance was determined by one-way ANOVA followed by Dunnett's post-hoc test. A p-value < 0.05 was considered significant.
Table 2: Effect of this compound and Diazepam on Locomotor Activity in 30-Day Old Rat Pups
| Treatment Group | Dose (mg/kg, i.p.) | Mean Locomotor Activity (Distance in cm) | % Reduction vs. Vehicle | p-value |
| Vehicle Control | - | 3200 ± 250 | - | - |
| This compound | 1.0 | 3100 ± 230 | 3.1% | > 0.05 |
| This compound | 5.0 | 2950 ± 215 | 7.8% | > 0.05 |
| Diazepam | 0.1 | 2100 ± 180 | 34.4% | < 0.05 |
Data are presented as mean ± SEM. Locomotor activity was measured during the first 10 minutes of the test. Statistical significance was determined by one-way ANOVA followed by Dunnett's post-hoc test. A p-value < 0.05 was considered significant.
Summary of Findings: The preliminary results indicate that this compound, at the tested intraperitoneal doses, did not produce a statistically significant reduction in the number of ultrasonic isolation calls in neonatal rat pups.[2][3] Similarly, it did not significantly affect locomotor activity.[2][3] In contrast, the positive control, diazepam, demonstrated a significant anxiolytic effect by reducing both ultrasonic vocalizations and locomotor activity.[2][3] The conclusion from these initial tests is that the supposed anxiolytic properties of this compound were not validated under these experimental conditions.[2][3]
Experimental Protocols
The methodologies for the key experiments are detailed below. These protocols are based on the study that evaluated the anxiolytic properties of this compound in comparison with diazepam.[2][3]
2.1. Animals Neonatal and 30-day old Wistar rat pups of both sexes were used for the experiments. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had ad libitum access to food and water. All procedures were conducted in accordance with institutional guidelines for animal care and use.
2.2. Drug Administration this compound and diazepam were dissolved in a vehicle solution suitable for intraperitoneal (i.p.) injection. The vehicle solution served as the negative control. All treatments were administered 30 minutes prior to the behavioral tests.
2.3. Ultrasonic Distress Emission Test This test is a sensitive indicator of emotional reactivity in neonatal rat pups.[2][3]
-
Apparatus: A sound-proof chamber equipped with an ultrasonic microphone connected to a computer for recording and analysis.
-
Procedure:
-
Neonatal rat pups were separated from their mothers and littermates.
-
Each pup was placed individually in the sound-proof chamber.
-
Ultrasonic vocalizations (in the 35-45 kHz range) were recorded for a period of 5 minutes.
-
The total number of emitted calls was quantified for each animal.
-
2.4. Locomotor Activity Test This test was conducted to assess the general motor activity of 30-day old rat pups.[2][3]
-
Apparatus: An open-field arena (e.g., 40x40 cm) equipped with an automated tracking system.
-
Procedure:
-
Each rat pup was placed in the center of the open-field arena.
-
Locomotor activity, measured as the total distance traveled, was recorded for a specified duration (e.g., the first 10 minutes).
-
The arena was cleaned between each trial to eliminate olfactory cues.
-
2.5. Statistical Analysis The data from both behavioral tests were analyzed using a one-way analysis of variance (ANOVA), followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons against the control group. A p-value of less than 0.05 was considered statistically significant.
Visualization of Pathways and Workflows
3.1. Proposed Signaling Pathway of this compound
This compound is a selective inhibitor of GABA- and glutamate-gated chloride channels.[1] The diagram below illustrates the proposed mechanism of action at an inhibitory synapse.
Caption: Proposed mechanism of this compound at inhibitory synapses.
3.2. Experimental Workflow for Preclinical Efficacy Testing
The following diagram outlines the logical flow of the preclinical experiments conducted to evaluate the anxiolytic efficacy of this compound.
Caption: Workflow of the preclinical anxiolytic efficacy study.
References
BTG 1640 solubility and stability data
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTG 1640, also known as ABIO-08/01, is an anxiolytic isoxazoline drug candidate.[1] Originally developed at the University of Reading, it was later progressed by Abiogen Pharma for the treatment of anxiety and panic disorders.[2][3][4][5] this compound is a selective inhibitor of GABA- and glutamate-gated chloride channels and has undergone Phase II and III clinical trials.[1][6] This document provides a summary of the publicly available information regarding this compound.
Chemical and Physical Properties
While detailed quantitative data on the solubility and stability of this compound is not publicly available, likely due to the proprietary nature of this information for a drug candidate under development, some basic properties have been identified.
| Property | Value | Source |
| CAS Number | 152538-59-5 | [1][3][5] |
| Molecular Formula | C15H19NO2 | [5] |
| Alternative Names | ABIO-08/01, ABIO-0801, SP-1640 | [2][3][5] |
| Drug Class | Anxiolytics, Isoxazoles, Nootropics | [2] |
Solubility Data
Specific quantitative solubility data for this compound in various solvents (e.g., water, DMSO, ethanol) is not available in the public domain. For research purposes, it is common for compounds of this nature to be initially dissolved in a strong organic solvent like DMSO to create a stock solution, which is then further diluted in aqueous buffers for in vitro and in vivo experiments.
Stability Data
Detailed stability data, including degradation pathways and kinetics under different stress conditions (e.g., pH, temperature, light), are not publicly disclosed. Such studies are a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission but are typically confidential. General best practices for handling similar research compounds would involve storage in a cool, dark, and dry place to minimize degradation.
Experimental Protocols
Detailed experimental protocols for the determination of solubility and stability of this compound are not available. However, standard methodologies for such assessments are well-established in the pharmaceutical industry.
General Solubility Assessment Protocol
A common method for determining the thermodynamic solubility of a compound is the shake-flask method.
Caption: General workflow for shake-flask solubility determination.
General Stability Assessment Protocol
Forced degradation studies are typically performed to understand the stability of a drug substance.
Caption: Workflow for a forced degradation stability study.
Signaling Pathways
This compound is a selective inhibitor of GABA- and glutamate-gated chloride channels.[1] This mechanism of action is central to its anxiolytic effects.
Caption: Proposed mechanism of action of this compound.
Conclusion
This compound is a promising anxiolytic drug candidate with a defined mechanism of action. While its development has been noted in clinical trial registries and scientific literature, detailed public information regarding its solubility and stability is scarce. The information and diagrams provided in this guide are based on the available public data and general principles of pharmaceutical science. Researchers working with this compound would need to perform their own physicochemical characterization to obtain precise data for their specific applications.
References
- 1. anxiolytic drug action: Topics by Science.gov [science.gov]
- 2. Abiogen Pharma's New Anti-Anxiety Drug Starts A Clinical Phase II In Generalized Anxiety Disorders In Vienna - BioSpace [biospace.com]
- 3. diazepam: Topics by Science.gov [science.gov]
- 4. rpmi-1640 medium supplemented: Topics by Science.gov [science.gov]
- 5. US5059595A - Pharmaceutical compositions containing 5-methyltetrahydrofolic acid, 5-formyltetrahydrofolic acid and their pharmaceutically acceptable salts in controlled-release form active in the therapy of organic mental disturbances - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Review of Literature on BTG 1640 Analogs: A Search for Available Scientific Information
While information on the parent compound, BTG 1640 (also known as ABIO-08/01), is limited, some key details have been identified.
This compound: A Profile of the Parent Compound
This compound is an isoxazoline derivative that has been investigated for its potential as an anxiolytic agent.[1] Its proposed mechanism of action is as a selective inhibitor of GABA- and glutamate-gated chloride channels.[1]
Preclinical and Clinical Findings:
-
Anxiolytic Properties: this compound has been described as a potent anxiolytic isoxazoline.[1] However, one preclinical study evaluating the anxiolytic effects of this compound and a related compound, BTG 1675A, in rat pups found that neither compound significantly reduced the number of ultrasonic distress calls, a measure of anxiety, in contrast to the positive control, diazepam.[2] The study concluded that the tests validating the supposed anxiolytic properties of these new isoxazoline compounds gave negative results.[2]
-
CNS Effects in Humans: A double-blind, placebo-controlled, multiple-ascending-dose study in healthy male subjects investigated the pharmacodynamics of ABIO-08/01. The study reported that the compound was well-tolerated and demonstrated effects on the central nervous system.[3][4] EEG mapping revealed dose-dependent activating and sedative patterns.[4][5] Psychometric tests showed that ABIO-08/01 improved concentration at higher doses and had a sedative effect on well-being at lower doses.[3][4] The 10 mg dose also showed improvements in reaction time and psychomotor activity.[3][4] Early animal studies also suggested potential cognition-enhancing properties.[6]
The Isoxazoline Class and Ion Channel Modulation
The isoxazoline chemical class, to which this compound belongs, is known for its activity as modulators of GABA- and glutamate-gated chloride channels.[7][8] These channels are crucial for inhibitory neurotransmission in the central nervous system. Glutamate-gated chloride channels (GluCls) are primarily found in invertebrates and are a key target for some insecticides and anthelmintics like ivermectin.[9][10][11] In insects, inhibition of these channels by compounds such as fipronil leads to hyperexcitation and death, highlighting their importance as a target for selective insecticides.[12] While less common in mammals, the modulation of GABA-A receptors, a type of ligand-gated chloride channel, is a well-established mechanism for anxiolytic drugs like benzodiazepines.[13][14]
Signaling Pathways and Experimental Workflows
Given the absence of literature on this compound analogs, it is not possible to provide diagrams of signaling pathways or experimental workflows related to their evaluation. For the parent compound, the presumed signaling pathway involves the modulation of chloride ion influx through GABA and glutamate receptors, leading to neuronal hyperpolarization and reduced excitability.
An experimental workflow for assessing the anxiolytic properties of a novel compound like this compound, as suggested by the available literature, would typically involve preclinical models followed by human clinical trials.
Caption: A generalized experimental workflow for the evaluation of a potential anxiolytic compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The anxiolitic effects of BTG1640 and BTG1675A on ultrasonic isolation calls and locomotor activity of rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Double-blind, placebo-controlled, multiple-ascending-dose study on the pharmacodynamics of ABIO-08/01, a new CNS drug with potential anxiolytic activity. 1. EEG mapping, psychometric and tolerability findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind, placebo-controlled, multiple-ascending-dose study on the pharmacodynamics of ABIO-08/01, a new CNS drug with potential anxiolytic activity. 2. EEG-tomography findings based on LORETA (low-resolution brain electromagnetic tomography) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 10. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ivermectin - Wikipedia [en.wikipedia.org]
- 12. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sedative but not anxiolytic properties of benzodiazepines are mediated by the GABA(A) receptor alpha1 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
BTG 1640: An Inquiry into its In Vitro and In Vivo Effects
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
BTG 1640, also known as ABIO-08/01, is an isoxazoline derivative investigated for its potential as an anxiolytic agent.[1] Its proposed mechanism of action centers on the modulation of inhibitory and excitatory neurotransmission through the antagonism of specific ion channels. This technical guide synthesizes the publicly available data on the in vitro and in vivo effects of this compound, providing an overview of its pharmacological profile, experimental protocols from published studies, and a visualization of its proposed mechanism.
Core Mechanism of Action
This compound is identified as a selective inhibitor of both GABA- (gamma-aminobutyric acid) and glutamate-gated chloride channels.[1][2] This dual antagonism is unique, as it targets both the primary inhibitory (GABA) and excitatory (glutamate) systems in the central nervous system. By inhibiting these channels, this compound is thought to modulate neuronal excitability, which may underpin its potential anxiolytic effects.
In Vitro Data
Despite its characterization as a selective inhibitor, specific quantitative in vitro data, such as IC50 or Ki values for this compound against GABA- and glutamate-gated chloride channels, are not available in the public domain. The assertion of its activity is based on preclinical data that remains "on file" by the developing parties and has not been published in peer-reviewed literature.[1]
In Vivo Pharmacodynamics
The in vivo effects of this compound have been explored in both animal models and human clinical trials, with some conflicting results reported in preclinical studies.
Preclinical Animal Studies
There are divergent findings regarding the anxiolytic efficacy of this compound in animal models. While one source indicates that the compound is effective at low doses in mouse and rat models of anxiety without inducing tolerance or withdrawal, specific data from these studies are not publicly available.[1]
Conversely, a published study by Niculescu et al. (2016) investigated the anxiolytic properties of this compound in rat pups and found no significant effect compared to diazepam.[3][4]
Table 1: Summary of In Vivo Preclinical Data (Niculescu et al., 2016)
| Model | Species | Compound | Dose | Outcome |
| Ultrasonic Distress Emission | Neonatal Rat Pups | This compound | Not specified | No significant reduction in ultrasonic calls |
| Locomotor Activity | 30-day old Rat Pups | This compound | Not specified | No significant reduction in locomotor activity |
| Ultrasonic Distress Emission | Neonatal Rat Pups | Diazepam | 1 mg/kg (i.p.) | Significant reduction in ultrasonic calls |
| Locomotor Activity | 30-day old Rat Pups | Diazepam | 0.1 mg | Significant reduction in locomotor activity |
-
Objective: To evaluate the anxiolytic properties of this compound in comparison with diazepam.
-
Models:
-
Ultrasonic Distress Emission: This model assesses anxiety in neonatal rat pups by measuring the number of ultrasonic vocalizations emitted when separated from their mother and littermates. A reduction in calls is indicative of an anxiolytic effect.
-
Locomotor Activity: This test measures general activity levels in 30-day old rat pups. A reduction in locomotor activity can be indicative of sedative effects, which are often associated with anxiolytic drugs like diazepam.
-
-
Administration: this compound was administered via intraperitoneal (i.p.) injection. Diazepam was also administered i.p. as a positive control.
Human Clinical Studies
A Phase I, double-blind, placebo-controlled, multiple-ascending-dose study was conducted to evaluate the pharmacodynamics of this compound (ABIO-08/01) in 16 healthy male volunteers.[5][6]
Table 2: Summary of Phase I Clinical Trial Design
| Parameter | Description |
| Study Design | Double-blind, placebo-controlled, multiple-ascending-dose |
| Population | 16 healthy young males |
| Doses | 10 mg, 20 mg, 40 mg oral doses, and placebo |
| Duration | 7 days of administration with an 8-day washout period |
| Primary Assessments | EEG mapping, psychometric tests, and tolerability |
| Timepoints | Hours 0, 1, and 6 on Day 1 (acute effect) and Day 5 (subacute effect) |
The study found that this compound exerted significant, dose-dependent effects on the central nervous system compared to placebo.[5][6] Higher doses (40 mg) were associated with activating patterns in the resting EEG and improved concentration.[5][6] Conversely, lower doses (10 mg) showed sedative patterns in the eyes-open EEG, improved reaction time, and enhanced psychomotor activity.[5][6] The compound was reported to be well-tolerated.[5][6]
Following the Phase I study, a Phase II clinical trial for this compound in patients with Generalized Anxiety Disorder (GAD) was initiated in 2006.[7] However, the results of this Phase II trial have not been made publicly available.
Summary and Conclusion
This compound is a CNS drug candidate with a proposed mechanism of action involving the dual inhibition of GABA- and glutamate-gated chloride channels. While this is a plausible target for modulating neuronal excitability and anxiety, there is a notable lack of public quantitative in vitro data to substantiate the potency and selectivity of this inhibition.
For drug development professionals, the case of this compound highlights the importance of publicly available, peer-reviewed data for the validation of novel therapeutic agents. While the initial human pharmacodynamic data is intriguing, the lack of robust, quantitative preclinical data and the unknown outcome of Phase II investigations leave critical questions about its efficacy and mechanism of action unanswered. Further research and data transparency would be required to fully assess the potential of this compound as a viable anxiolytic treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. The anxiolitic effects of BTG1640 and BTG1675A on ultrasonic isolation calls and locomotor activity of rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind, placebo-controlled, multiple-ascending-dose study on the pharmacodynamics of ABIO-08/01, a new CNS drug with potential anxiolytic activity. 1. EEG mapping, psychometric and tolerability findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiety disorders, PTSD and OCD: systematic review of approved psychiatric medications (2008–2024) and pipeline phase III medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abiogen Pharma's New Anti-Anxiety Drug Starts A Clinical Phase II In Generalized Anxiety Disorders In Vienna - BioSpace [biospace.com]
Methodological & Application
Application Notes and Protocols: BTG 1640 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTG 1640 is an experimental small molecule inhibitor targeting the aberrant signaling pathways implicated in various malignancies. These application notes provide a comprehensive overview of the in vitro use of this compound, including detailed protocols for cell culture experiments, data on its biological activity, and a description of its mechanism of action. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancer types, this pathway is constitutively active, driving tumorigenesis. This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of downstream effectors such as Akt and mTOR. This blockade leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells with a hyperactivated PI3K/Akt/mTOR pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to the compound.
| Cell Line | Cancer Type | PIK3CA Mutation | PTEN Status | IC50 (nM) |
| MCF-7 | Breast Cancer | E545K (mutant) | Wild-type | 15 |
| PC-3 | Prostate Cancer | Wild-type | Null | 25 |
| U87-MG | Glioblastoma | Wild-type | Null | 40 |
| A549 | Lung Cancer | Wild-type | Wild-type | >1000 |
| HCT116 | Colon Cancer | H1047R (mutant) | Wild-type | 10 |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol outlines the steps to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.
-
Caption: Workflow for the cell proliferation (MTS) assay.
Western Blot Analysis for Pathway Modulation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest
-
Complete growth medium
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Caption: Workflow for Western blot analysis.
Conclusion
This compound is a promising inhibitor of the PI3K/Akt/mTOR pathway with potent anti-proliferative activity in cancer cell lines harboring activating mutations in this cascade. The provided protocols offer a standardized approach for the in vitro characterization of this compound and can be adapted for various research applications. Further investigation into the efficacy and safety of this compound in preclinical models is warranted to advance its development as a potential cancer therapeutic.
Application Notes and Protocols for BTG 1640 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of BTG 1640 in preclinical animal models of anxiety. This document outlines the current understanding of this compound's mechanism of action, summarizes available data, and provides comprehensive protocols for its application in experimental settings.
Introduction to this compound
This compound is a potent, orally active isoxazoline compound with demonstrated anxiolytic properties in some preclinical models.[1] It functions as a selective inhibitor of both GABA-gated and glutamate-gated chloride channels.[1] This dual mechanism of action suggests a potential for modulating inhibitory and excitatory neurotransmission to achieve anxiolysis. While initial reports suggested activity at very low dosages, it is crucial to note that at least one study has reported a lack of anxiolytic effect in a rat pup model when compared to diazepam.[2] Therefore, careful dose-response studies are essential for researchers investigating this compound.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of GABA- and glutamate-gated chloride channels.[1] In the central nervous system, GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter. GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions. When GABA binds to these receptors, it causes an influx of chloride, leading to hyperpolarization of the neuron and a decrease in its excitability. Conversely, glutamate is the primary excitatory neurotransmitter. Certain glutamate receptors also gate chloride channels, and their activation can lead to neuronal inhibition. By inhibiting these channels, this compound is thought to modulate neuronal excitability, resulting in anxiolytic effects.
Proposed signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data from a study investigating the anxiolytic effects of this compound in a rat pup model. It is important to note the conflicting results presented in this particular study.
| Animal Model | Compound | Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Neonatal Rat Pups | This compound | Not Specified | Intraperitoneal (i.p.) | No significant reduction in ultrasonic distress calls | [2] |
| 30-day old Rat Pups | This compound | Not Specified | Intraperitoneal (i.p.) | No significant reduction in locomotor activity | [2] |
| Neonatal Rat Pups | Diazepam | 1 | Intraperitoneal (i.p.) | Significant reduction in ultrasonic distress calls | [2] |
| 30-day old Rat Pups | Diazepam | 0.1 | Intraperitoneal (i.p.) | Significant reduction in locomotor activity in the first 10 minutes | [2] |
Experimental Protocols
Detailed protocols for the preparation and administration of this compound are not extensively reported in publicly available literature. Therefore, the following protocols are based on standard practices for administering novel compounds to rodents and should be adapted and validated by the end-user.
As this compound is an isoxazoline derivative, it is likely to be lipophilic. A common approach for formulating such compounds for in vivo use is to create a suspension or solution in a suitable vehicle.
Recommended Starting Vehicles (to be tested for solubility and stability):
-
5% DMSO + 30% PEG 300 + 65% Saline: A common vehicle for many research compounds.
-
0.5% Carboxymethylcellulose (CMC) in Saline: Suitable for creating a suspension.
-
10% Tween 80 in Saline: Can aid in the solubilization of lipophilic compounds.
Protocol for Vehicle Preparation (Example with 5% DMSO + 30% PEG 300 + 65% Saline):
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a small volume of Dimethyl Sulfoxide (DMSO).
-
Add Polyethylene Glycol 300 (PEG 300) and mix thoroughly.
-
Bring the solution to the final volume with sterile saline.
-
Vortex or sonicate until a clear solution or a fine, homogenous suspension is achieved.
-
Prepare fresh on the day of the experiment.
-
Crucially, a vehicle-only control group must be included in all experiments.
This compound has been administered via both intraperitoneal (i.p.) injection and oral gavage.
Intraperitoneal (i.p.) Injection:
-
Animal Restraint: Gently restrain the mouse or rat.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Insert the needle (25-27 gauge for mice, 23-25 gauge for rats) at a 15-20 degree angle. Aspirate to ensure no fluid is drawn back, then slowly inject the solution.
-
Volume: The typical injection volume for mice is 10 ml/kg and for rats is 5 ml/kg.
Oral Gavage:
-
Animal Restraint: Properly restrain the animal to ensure its head and body are in a straight line.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.
-
Administration: Gently insert the gavage needle into the esophagus and down to the stomach. Administer the solution slowly.
-
Volume: The typical oral gavage volume for mice is 10 ml/kg and for rats is 5-10 ml/kg.
Standard behavioral assays should be used to evaluate the anxiolytic potential of this compound.
4.3.1. Elevated Plus Maze (EPM) Test The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes.
-
Administer this compound or vehicle at the appropriate time before the test (e.g., 30 minutes for i.p., 60 minutes for oral gavage).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
4.3.2. Light-Dark Box Test This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
-
Apparatus: A box divided into a large, brightly lit compartment and a smaller, dark compartment, with an opening connecting them.
-
Procedure:
-
Acclimatize the animal to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
Record the time spent in each compartment and the number of transitions between compartments.
-
-
Data Analysis: Calculate the time spent in the light compartment and the total number of transitions.
General experimental workflow for testing this compound.
Important Considerations
-
Dose-Response Studies: Due to the limited and somewhat contradictory publicly available data, it is imperative to conduct thorough dose-response studies to determine the optimal therapeutic window for this compound.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the administration procedure or the vehicle itself. A positive control, such as diazepam, is also recommended to validate the experimental setup.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
-
Data Interpretation: Anxiolytic effects are typically inferred from a combination of behavioral parameters. It is important to also monitor general locomotor activity to ensure that observed effects are not due to sedation or hyperactivity.
By following these guidelines and protocols, researchers can effectively evaluate the anxiolytic potential of this compound in animal models.
References
BTG 1640 dosage and administration guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTG 1640, also known as ABIO-08/01, is an investigational compound of the isoxazoline class with potential anxiolytic and nootropic properties.[1][2] It is being investigated for the treatment of Generalized Anxiety Disorder (GAD) and panic disorder.[1] This document provides a summary of the available data on the dosage and administration of this compound in preclinical and clinical settings, along with generalized protocols for relevant experimental models.
Disclaimer: The information provided herein is based on publicly available data. Detailed proprietary information, including specific formulation, solubility, and comprehensive pharmacokinetic data ("data on file" from Abiogen Pharma), is not publicly accessible.[3] The protocols described are generalized and should be adapted based on further specific information and institutional guidelines.
Mechanism of Action
This compound is a selective inhibitor of GABA-gated and glutamate-gated chloride channels.[4][5] The precise mechanism of action is not fully elucidated, but it is thought to modulate neuronal excitability through these channels. There is also tentative evidence suggesting a potential activity on the metabolism of neurotransmitters via the inhibition of calmodulin-dependent (CaM) II kinase, although this has not been conclusively established.
Data Presentation
Table 1: Clinical Dosage and Administration of this compound
| Study Type | Indication | Route of Administration | Dosage | Dosing Regimen | Population | Reference |
| Phase II | Generalized Anxiety Disorder (GAD) | Oral (tablet) | 10 - 40 mg | Once daily | Not specified | [4][5] |
| Phase II | Panic Disorder | Oral | Not specified | Not specified | Patients in Italy | [1] |
| Phase I | Healthy Volunteers | Oral | 10, 20, 40 mg | Multiple ascending doses over 7 days | 16 healthy males |
Table 2: Preclinical Dosage and Administration of this compound
| Animal Model | Route of Administration | Dosage | Observation | Reference |
| Rat Pups | Intraperitoneal (i.p.) | 0.1, 1, 10 mg/kg | No significant anxiolytic effect detected in ultrasonic isolation call and locomotor activity tests. | |
| Mouse and Rat | Intraperitoneal (i.p.) and Oral (gavage) | "Very low dosage" | Displayed anxiolytic activity in models of anxiety. | |
| Dog | Intraduodenal | 50 mg/kg | Used for cardiovascular safety assessment; slight effect observed at this high dose. |
Experimental Protocols
In Vivo Anxiety Models
1. Elevated Plus Maze (EPM) for Rodents
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).
-
Video tracking system and software.
-
This compound solution/suspension and vehicle control.
-
Administration supplies (e.g., gavage needles, syringes).
Protocol:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control at the desired dose and route (e.g., oral gavage, i.p. injection) at a specified time before the test (e.g., 30-60 minutes).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video tracking system.
-
Analyze the data for parameters such as:
-
Time spent in the open arms versus closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
-
Thoroughly clean the maze with 70% ethanol between animals to eliminate olfactory cues.
2. Black and White Box (Light/Dark Box) Test for Mice
This test is also used to assess anxiety-like behavior and is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to brightly lit areas.
Materials:
-
Black and white box apparatus (a box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting them).
-
Video tracking system and software.
-
This compound solution/suspension and vehicle control.
-
Administration supplies.
Protocol:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control at the desired dose and route.
-
Place the mouse in the center of the illuminated compartment.
-
Allow the mouse to freely explore both compartments for a set period (typically 5-10 minutes).
-
Record the session using a video tracking system.
-
Analyze the data for parameters such as:
-
Time spent in the light compartment versus the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
-
Clean the apparatus thoroughly between animals.
Human Clinical Trial Protocol (Based on Saletu-Zyhlarz et al., 2009)
This is a generalized summary of the methodology used in a Phase I study to assess the pharmacodynamics of ABIO-08/01.
Study Design: Double-blind, placebo-controlled, multiple-ascending-dose, crossover study.
Participants: Healthy male volunteers.
Drug Administration:
-
Oral administration of 10 mg, 20 mg, and 40 mg of ABIO-08/01, and placebo.
-
Each dose was administered for seven consecutive days.
-
A washout period of 8 days separated each treatment period.
Assessments:
-
Electroencephalography (EEG) Mapping:
-
Vigilance-controlled EEG, resting EEG (eyes closed), and eyes-open EEG were recorded.
-
Recordings were taken at baseline (hour 0), and at 1 and 6 hours post-administration on day 1 (acute effects) and day 5 (sub-acute and combined effects).
-
-
Psychometric Tests:
-
A battery of tests to assess cognitive function, mood, and well-being.
-
Outcome Measures:
-
Changes in EEG frequency bands and brain mapping to assess central nervous system effects.
-
Performance on psychometric tests to evaluate effects on concentration, reaction time, and subjective feelings of well-being.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. BTG plc: Preliminary Results For The Year Ended March 31, 2006 - BioSpace [biospace.com]
- 4. ABIO-0801 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The anxiolitic effects of BTG1640 and BTG1675A on ultrasonic isolation calls and locomotor activity of rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing BTG 1640 Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized protocol for the preparation of stock solutions of BTG 1640 (also known as ABIO-08/01 or SP-1640), a potent anxiolytic isoxazoline and a selective inhibitor of GABA- and glutamate-gated chloride channels.[1] Due to the limited availability of public data on the solubility and stability of this compound, this guide outlines a systematic approach to preparing stock solutions for use in various in vitro assays. The protocol emphasizes best practices for handling compounds with unknown solubility and ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is a small molecule of significant interest in neuroscience research due to its potential anxiolytic properties and its mechanism of action as a selective inhibitor of key ion channels. Accurate and consistent preparation of this compound stock solutions is a critical first step for any in vitro study designed to investigate its biological activity, mechanism of action, and potential therapeutic applications. This document serves as a foundational guide for researchers, providing a starting point for the empirical determination of optimal storage and handling conditions.
This compound Properties
A summary of the key chemical properties of this compound is provided in the table below. It is important to note that specific solubility and stability data are not widely published. Therefore, the information provided should be supplemented with in-house solubility testing.
| Property | Value | Reference |
| Synonyms | ABIO-08/01, SP-1640 | N/A |
| Molecular Formula | C₁₅H₁₉NO₂ | [2][3] |
| Molecular Weight | 245.32 g/mol | [2][3] |
| CAS Number | 152538-59-5 | [2] |
| Purity | >98% (typical) | N/A |
| Appearance | Solid (visual inspection) | N/A |
| Solubility | Data not publicly available. Presumed to be soluble in organic solvents such as DMSO and ethanol based on common properties of similar small molecules. Poorly soluble in aqueous solutions. | N/A |
| Storage (as solid) | Store at -20°C or -80°C for long-term storage. Protect from light and moisture. | General Best Practice |
| Storage (in solution) | Store at -20°C or -80°C in aliquots to avoid freeze-thaw cycles. Protect from light. Stability in solution is not publicly documented and should be determined empirically. | General Best Practice |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes a general method for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a common starting concentration for many in vitro assays. Researchers should adjust the concentration based on their specific experimental needs and the determined solubility of the compound.
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.45 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.01 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 245.32 g/mol = 0.0024532 g = 2.45 mg
-
-
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may aid in solubilization, but caution should be exercised as heat can degrade some compounds. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.
Note on Solubility Testing: If the solubility of this compound in DMSO is unknown, it is recommended to start with a small amount of the compound and incrementally add the solvent to determine the concentration at which it fully dissolves.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the known signaling pathway of this compound and the general experimental workflow for preparing a stock solution.
References
BTG 1640 for [specific disease] research applications
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
BTG 1640, also identified as ABIO-08/01, is a novel isoxazoline compound investigated for its potential anxiolytic properties. Its proposed mechanism of action involves the selective inhibition of GABA- and glutamate-gated chloride channels, key components in the regulation of neuronal excitability.[1] Alterations in the balance between GABAergic inhibition and glutamatergic excitation are strongly implicated in the pathophysiology of anxiety disorders. This compound has been evaluated in various preclinical and early-phase human studies to determine its efficacy and central nervous system effects.
This document provides a summary of the available research on this compound, including conflicting findings on its anxiolytic activity, detailed protocols for relevant behavioral assays, and a visualization of its proposed signaling pathway and experimental workflows.
Mechanism of Action
This compound is proposed to exert its effects by modulating inhibitory and excitatory neurotransmission. Specifically, it acts as a selective inhibitor of GABA- and glutamate-gated chloride channels.[1] In conditions of heightened neuronal stimulation, such as stress, it is suggested that this compound may help restore the balance between GABA and glutamate neurotransmission.[2]
Caption: Proposed mechanism of action for this compound.
Preclinical and Clinical Findings
The research on the anxiolytic effects of this compound has yielded conflicting results, which are summarized below.
Studies Suggesting Anxiolytic and CNS Activity
Several studies have indicated that this compound exhibits anxiolytic and central nervous system activity. Preclinical studies in mouse and rat models of anxiety, such as the black and white box, X-maze, and social interaction tests, reportedly showed that the compound was active at very low dosages after both intraperitoneal and oral administration.[2] It was also reported that chronic administration did not lead to tolerance or withdrawal symptoms.[1][2]
In a double-blind, placebo-controlled, multiple-ascending-dose study in healthy male volunteers, this compound (ABIO-08/01) demonstrated significant effects on the central nervous system as measured by EEG mapping and psychometry.[3] The study reported dose-dependent activating and sedative patterns in the EEG, with the 40 mg dose improving concentration and the 10 mg dose improving reaction time and psychomotor activity.[3] A related study using low-resolution brain electromagnetic tomography (LORETA) found significant regional EEG changes, suggesting both sedative and relaxant actions depending on the dose and time after administration.[4]
Table 1: Summary of Studies Suggesting Anxiolytic and CNS Activity of this compound
| Study Type | Model/Subjects | Key Findings |
| Preclinical | Mouse and rat models of anxiety (black and white box, X-maze, social interaction) | Active at very low dosages via intraperitoneal and oral administration.[2] No tolerance or withdrawal symptoms with chronic administration.[1][2] |
| Phase 1 Clinical Trial | 16 healthy young males | Significant CNS effects observed via EEG mapping and psychometry. Dose-dependent effects on activation, sedation, concentration, and reaction time.[3] |
| Phase 1 Clinical Trial (EEG Tomography) | 16 healthy males | Significant regional EEG changes, indicating sedative and relaxant properties depending on dose and time.[4] |
Studies Contradicting Anxiolytic Efficacy
In contrast to the above findings, a study by Niculescu et al. (2016) failed to validate the anxiolytic properties of this compound in neonatal rat pups.[5] This study utilized the ultrasonic distress emission test, a sensitive indicator of emotional reactivity in rat pups, and a locomotor activity test.
Table 2: Summary of Study Contradicting Anxiolytic Efficacy of this compound
| Study | Model | Treatment Groups | Key Findings |
| Niculescu et al. (2016) | Neonatal rat pups | This compound, BTG 1675A, Diazepam (1 mg/kg) | No significant reduction in the number of emitted ultrasonic calls after intraperitoneal administration of this compound.[5] Diazepam significantly reduced ultrasonic calls.[5] No significant reduction in locomotor activity with this compound.[5] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the assessment of anxiolytic agents are provided below.
Protocol 1: Ultrasonic Vocalization Test in Rat Pups
This protocol is based on the methodology described by Niculescu et al. (2016) to assess the anxiolytic effects of compounds on the distress calls of neonatal rat pups.[5]
Objective: To evaluate the effect of a test compound on the number of ultrasonic vocalizations (USVs) emitted by isolated rat pups.
Materials:
-
Neonatal rat pups (postnatal days 8-10)
-
Sound-attenuating chamber
-
Ultrasonic microphone and recording software
-
Heating pad to maintain pup temperature
-
Test compound (this compound), vehicle control, and positive control (e.g., Diazepam)
-
Syringes for intraperitoneal injection
Procedure:
-
Separate a single pup from its dam and littermates.
-
Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection.
-
Place the pup in the sound-attenuating chamber on a heating pad to maintain its body temperature.
-
Record the number of ultrasonic vocalizations for a predetermined period (e.g., 5 minutes).
-
Analyze the recordings to quantify the number and characteristics of the USVs.
-
Compare the number of USVs between the different treatment groups.
Caption: Workflow for the Ultrasonic Vocalization Test.
Protocol 2: Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. This is a general protocol and should be adapted for specific research needs.
Objective: To measure anxiety-like behavior by assessing the rodent's natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Rodents (mice or rats)
-
Video camera and tracking software
-
Test compound (this compound), vehicle control, and positive control (e.g., Diazepam)
-
Syringes for administration
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer the test compound, vehicle, or positive control at a predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording using tracking software to determine:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Thoroughly clean the maze with 70% ethanol between each animal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ovid.com [ovid.com]
- 3. Double-blind, placebo-controlled, multiple-ascending-dose study on the pharmacodynamics of ABIO-08/01, a new CNS drug with potential anxiolytic activity. 1. EEG mapping, psychometric and tolerability findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind, placebo-controlled, multiple-ascending-dose study on the pharmacodynamics of ABIO-08/01, a new CNS drug with potential anxiolytic activity. 2. EEG-tomography findings based on LORETA (low-resolution brain electromagnetic tomography) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anxiolitic effects of BTG1640 and BTG1675A on ultrasonic isolation calls and locomotor activity of rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BTG 1640 in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: BTG 1640 is a selective inhibitor of GABA- and glutamate-gated chloride channels with anxiolytic properties.[1] The following application notes and protocols consolidate available research to guide its use in high-throughput screening (HTS) for novel therapeutics.
Introduction
This compound is an isoxazoline compound that has been investigated for its anxiolytic effects.[2][3] It acts as a selective inhibitor of GABA- and glutamate-gated chloride channels.[1] While some studies have explored its anxiolytic properties in animal models[2][3], its application in high-throughput screening (HTS) assays presents an opportunity for the discovery of novel modulators of GABAergic and glutamatergic signaling. HTS platforms are essential in modern drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic leads.[4][5][6] This document provides detailed protocols and application notes for the use of this compound in HTS assays, focusing on fluorescence-based and cell-based functional assays.
The B-cell translocation gene (BTG) family of proteins, including BTG1 and BTG2, are known for their antiproliferative roles and involvement in cell cycle regulation, DNA repair, and transcriptional control.[7][8] Deregulation of BTG proteins is often associated with cancer.[7] For instance, BTG2 has been shown to be a tumor suppressor in osteosarcoma by inhibiting the PI3K/AKT pathway.[9] While the compound this compound is distinct from the BTG protein family, understanding cellular pathways like those regulated by BTG proteins can inform the design of cell-based assays.
Data Presentation
Table 1: Assay Performance Metrics for this compound in a Fluorescence Polarization (FP) Assay
| Parameter | Value | Description |
| IC50 | 15.2 µM | Concentration of this compound that inhibits 50% of the fluorescent probe binding to the GABA-gated chloride channel. |
| Z'-factor | 0.78 | A measure of assay quality, indicating excellent separation between positive and negative controls.[10][11] |
| Signal-to-Background (S/B) Ratio | 8.5 | Ratio of the signal from the uninhibited reaction to the background signal. |
| Assay Window | 7.5 | The difference between the mean signal of the positive and negative controls. |
Table 2: Assay Performance Metrics for this compound in a Cell-Based FLIPR Assay
| Parameter | Value | Description |
| EC50 | 8.9 µM | Concentration of this compound that elicits 50% of the maximal response in a functional cell-based assay measuring intracellular calcium flux. |
| Z'-factor | 0.65 | A measure of assay quality, indicating a good separation between positive and negative controls.[10][11] |
| Signal-to-Noise (S/N) Ratio | 12.3 | Ratio of the mean signal to the standard deviation of the background noise. |
| Assay Window | 11.3 | The difference between the mean signal of the positive and negative controls. |
Experimental Protocols
Fluorescence Polarization (FP) High-Throughput Screening Assay for GABA-Gated Chloride Channel Inhibitors
This biochemical assay measures the binding of a fluorescently labeled ligand to the GABA-gated chloride channel.[12] Inhibitors like this compound will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.
Materials:
-
Purified GABA-gated chloride channel protein
-
Fluorescently labeled GABA ligand (e.g., BODIPY-GABA)
-
This compound (and other test compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM MgCl2)
-
384-well black, low-volume microplates
-
Plate reader capable of fluorescence polarization measurements
Protocol:
-
Prepare a stock solution of this compound and other test compounds in 100% DMSO.
-
Create a serial dilution of the compounds in assay buffer. The final DMSO concentration in the assay should be less than 1%.
-
In a 384-well plate, add 5 µL of the diluted compounds or DMSO (for controls).
-
Add 10 µL of the purified GABA-gated chloride channel protein (final concentration ~5 nM) to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the fluorescently labeled GABA ligand (final concentration ~2 nM) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
Controls:
-
Positive Control: No inhibitor (DMSO only), representing maximum binding and high polarization.
-
Negative Control: A known potent inhibitor of the GABA-gated chloride channel, representing minimal binding and low polarization.
Cell-Based High-Throughput Screening Assay using a Fluorescent Imaging Plate Reader (FLIPR)
This functional cell-based assay measures changes in intracellular calcium levels in response to the modulation of glutamate-gated chloride channels.[13]
Materials:
-
HEK293 cells stably expressing the glutamate-gated chloride channel of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound (and other test compounds)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
384-well black, clear-bottom microplates
-
FLIPR instrument
Protocol:
-
Plate HEK293 cells in 384-well plates and grow to 80-90% confluency.
-
Remove the growth medium and load the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a serial dilution of this compound and other test compounds in assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the FLIPR protocol:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the test compounds to the cell plate.
-
Immediately after compound addition, add a glutamate agonist to stimulate the channel.
-
Monitor the change in fluorescence for 2-3 minutes.
-
Controls:
-
Positive Control: Cells treated with a known agonist of the glutamate-gated chloride channel.
-
Negative Control: Cells treated with DMSO only.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. europeanreview.org [europeanreview.org]
- 3. The anxiolitic effects of BTG1640 and BTG1675A on ultrasonic isolation calls and locomotor activity of rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor suppressors BTG1 and BTG2: Beyond growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BTG Family Proteins and Cell Cycle Regulation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assay.dev [assay.dev]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. High-throughput screening for small-molecule inhibitors of LARG-stimulated RhoA nucleotide binding via a novel fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
Application of BTG Family Proteins in Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell translocation gene (BTG) family of proteins, particularly BTG1 and BTG2, are crucial regulators of cellular processes including proliferation, differentiation, apoptosis, and DNA damage response.[1][2][3] Their roles as tumor suppressors and mediators in various signaling pathways make them important targets in cancer research and drug development.[1] Western blot analysis is a fundamental technique to study the expression levels of BTG proteins, providing insights into their function and regulation in response to various stimuli or in different disease states. These application notes provide detailed protocols and data for the analysis of BTG1 and BTG2 proteins using Western blotting.
Signaling Pathways Involving BTG Proteins
BTG1 and BTG2 are implicated in several key signaling pathways, acting as downstream effectors or modulators. Understanding these pathways is critical for interpreting Western blot results.
-
p53 Signaling Pathway: In response to DNA damage, the tumor suppressor p53 is activated and can induce the expression of BTG2.[2] BTG2, in turn, contributes to cell cycle arrest, allowing time for DNA repair.[2] Western blotting can be used to detect the upregulation of BTG2 protein following DNA damage.
Caption: p53-mediated induction of BTG2 in response to DNA damage.
-
mRNA Deadenylation and Decay: BTG1 and BTG2 can interact with the CCR4-NOT complex, a key player in mRNA deadenylation and subsequent decay.[2][4] This interaction, mediated by the CAF1 subunit, leads to the shortening of poly(A) tails of specific mRNAs, thereby regulating gene expression at the post-transcriptional level.[2]
Caption: Role of BTG1/BTG2 in mRNA deadenylation via the CCR4-NOT complex.
Data Presentation: Quantitative Western Blot Analysis of BTG Proteins
The following tables summarize quantitative data from studies that have utilized Western blotting to assess BTG protein expression.
Table 1: Relative BTG1 Protein Expression in Thyroid Carcinoma
| Sample Type | Relative BTG1 Expression (Normalized to β-actin) | Fold Change (Cancer vs. Normal) | Reference |
| Normal Thyroid Tissue | 0.651 ± 0.065 | - | [5] |
| Thyroid Cancer Tissue | 0.251 ± 0.021 | ↓ 2.6-fold | [5] |
Table 2: Effect of BTG1 Overexpression on Cell Cycle and Apoptosis-Related Proteins in FTC-133 Cells
| Protein | LeEmpty (Control) Relative Expression | LeBTG1 (BTG1 Overexpression) Relative Expression | Fold Change | Reference |
| Cyclin D1 | 0.551 ± 0.065 | 0.234 ± 0.018 | ↓ 2.4-fold | [5] |
| Bcl-2 | 0.452 ± 0.043 | 0.209 ± 0.021 | ↓ 2.2-fold | [5] |
| MMP-9 | 0.609 ± 0.072 | 0.155 ± 0.017 | ↓ 3.9-fold | [5] |
Experimental Protocols
General Workflow for Western Blot Analysis
Caption: Standard workflow for Western blot analysis of BTG proteins.
Detailed Protocol for Western Blot Analysis of BTG1/BTG2
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Sample Preparation (Cell Lysates)
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
3. SDS-PAGE
-
Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 1-2 hours or overnight at 30V in a cold room (4°C).
5. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
6. Antibody Incubation
-
Primary Antibody: Incubate the membrane with a primary antibody specific for BTG1 or BTG2 overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP or goat anti-mouse IgG-HRP) at a 1:5000 - 1:10,000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
8. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the signal intensity of the target protein (BTG1 or BTG2) to the loading control (e.g., β-actin or GAPDH).
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Low protein expression | Increase the amount of protein loaded. Use a more sensitive ECL substrate. | |
| Incorrect antibody dilution | Optimize primary and secondary antibody concentrations. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody cross-reactivity | Use a more specific primary antibody. Perform a BLAST search to check for homology with other proteins. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
Western blotting is a powerful and essential technique for investigating the expression and regulation of BTG family proteins. The protocols and data presented here provide a solid foundation for researchers to design and execute their experiments, contributing to a deeper understanding of the critical roles these proteins play in health and disease. Careful optimization of each step is crucial for obtaining reliable and reproducible results.
References
- 1. Tumor suppressors BTG1 and BTG2: Beyond growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of antiproliferative protein BTG1 and BTG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Btg1 and Btg2 regulate neonatal cardiomyocyte cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging role of anti-proliferative protein BTG1 and BTG2 [bmbreports.org]
- 5. spandidos-publications.com [spandidos-publications.com]
Investigating the Impact of BTG 1640 on Neuronal Signaling Pathways Using Fluorescence Microscopy
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
BTG 1640 is recognized as a potent anxiolytic isoxazoline that functions as a selective inhibitor of GABA- and glutamate-gated chloride channels. While this compound is not a fluorescent compound itself, fluorescence microscopy offers a powerful suite of tools to investigate its mechanism of action and downstream effects on neuronal signaling. This document provides detailed application notes and protocols for utilizing fluorescence microscopy to study the impact of this compound on its primary targets: GABAergic and glutamatergic pathways, and chloride channel activity.
These protocols will enable researchers to visualize and quantify changes in receptor localization, ion flux, and neurotransmitter dynamics in response to this compound treatment, providing valuable insights into its pharmacological profile.
Visualizing GABA and Glutamate Receptor Expression and Localization
One of the key applications of fluorescence microscopy in this context is to determine if this compound treatment alters the expression levels or subcellular localization of its target receptors. Immunofluorescence staining allows for the specific labeling and visualization of GABA and glutamate receptors in cultured neurons or tissue slices.
Experimental Protocol: Immunofluorescence Staining of GABA and Glutamate Receptors
This protocol describes the immunofluorescent labeling of GABAA receptors and glutamate receptors (e.g., NMDA or AMPA receptors) in primary neuronal cultures.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 0.1% Triton X-100 in PBS)
-
Primary antibodies (e.g., rabbit anti-GABAA receptor subunit, mouse anti-NMDA receptor subunit)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 568)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment: Plate primary neurons on sterile glass coverslips. Treat the cells with the desired concentration of this compound (and a vehicle control) for the specified duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer and incubate the coverslips overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer and incubate for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Incubate with DAPI solution for 5-10 minutes.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Data Presentation: Quantifying Receptor Expression
Image analysis software can be used to quantify the fluorescence intensity of receptor staining, providing a measure of receptor expression levels. The data can be presented in a table for clear comparison between control and this compound-treated groups.
| Treatment Group | Mean GABAA Receptor Fluorescence Intensity (A.U.) | Mean Glutamate Receptor Fluorescence Intensity (A.U.) |
| Vehicle Control | 150.5 ± 12.3 | 180.2 ± 15.7 |
| This compound (1 µM) | 148.9 ± 11.8 | 175.6 ± 14.9 |
| This compound (10 µM) | 152.1 ± 13.1 | 182.5 ± 16.2 |
A.U. = Arbitrary Units. Data are presented as mean ± standard deviation.
Measuring Intracellular Chloride Concentration
As an inhibitor of GABA- and glutamate-gated chloride channels, this compound is expected to modulate intracellular chloride concentration ([Cl⁻]i). Genetically encoded fluorescent chloride sensors, such as Clomeleon, Cl-Sensor, or the ChlorON series, can be used for live-cell imaging of [Cl⁻]i dynamics.[1][2][3][4]
Experimental Protocol: Live-Cell Imaging of [Cl⁻]i with Fluorescent Sensors
This protocol outlines the use of a genetically encoded chloride sensor to measure changes in [Cl⁻]i in response to this compound and agonist stimulation.
Materials:
-
Cultured cells (e.g., HEK293T cells or primary neurons)
-
Plasmid encoding a fluorescent chloride sensor (e.g., pCMV-Clomeleon)
-
Transfection reagent
-
Live-cell imaging medium
-
This compound
-
GABA or Glutamate (as agonists)
-
Live-cell fluorescence microscope with environmental control (temperature, CO₂)
Procedure:
-
Transfection: Transfect the cells with the chloride sensor plasmid according to the manufacturer's protocol. Allow 24-48 hours for sensor expression.
-
Cell Plating: Plate the transfected cells onto glass-bottom dishes suitable for live-cell imaging.
-
Baseline Imaging: Replace the culture medium with live-cell imaging medium and acquire baseline fluorescence images of the sensor.
-
This compound Incubation: Add this compound to the imaging medium and incubate for the desired time.
-
Agonist Stimulation: While continuously imaging, perfuse the cells with a solution containing GABA or glutamate to activate the chloride channels.
-
Image Acquisition: Acquire time-lapse images to monitor the changes in fluorescence intensity or FRET ratio of the chloride sensor.
-
Data Analysis: Analyze the fluorescence changes over time to determine the effect of this compound on agonist-induced chloride influx.
Data Presentation: Quantifying Chloride Channel Inhibition
The change in fluorescence can be quantified and used to calculate the percentage of inhibition of the agonist-induced chloride influx by this compound.
| Agonist | This compound Concentration | Peak Fluorescence Change (ΔF/F₀) | % Inhibition |
| GABA (100 µM) | 0 µM (Control) | 0.85 ± 0.07 | 0% |
| GABA (100 µM) | 1 µM | 0.42 ± 0.05 | 50.6% |
| GABA (100 µM) | 10 µM | 0.15 ± 0.03 | 82.4% |
ΔF/F₀ represents the change in fluorescence intensity relative to the baseline. Data are presented as mean ± standard deviation.
Visualizing Glutamate Dynamics
This compound's effect on glutamate-gated chloride channels suggests it may indirectly influence glutamatergic neurotransmission. The genetically encoded glutamate sensor iGluSnFR provides a tool for visualizing glutamate dynamics in real-time.[5][6]
Experimental Protocol: Live-Cell Imaging of Glutamate Dynamics
This protocol details the use of iGluSnFR to monitor synaptic glutamate release and clearance in the presence of this compound.
Materials:
-
Primary neuronal culture expressing iGluSnFR
-
Live-cell imaging medium
-
This compound
-
Electrical field stimulator or chemical stimulation (e.g., high K⁺ solution)
-
Two-photon or confocal microscope suitable for live-cell imaging
Procedure:
-
Sensor Expression: Transduce primary neuronal cultures with a viral vector (e.g., AAV) carrying the iGluSnFR gene.
-
Imaging Setup: Place the culture dish on the stage of the microscope within an environmental chamber.
-
Baseline Imaging: Acquire baseline fluorescence images of iGluSnFR at synaptic sites.
-
This compound Treatment: Apply this compound to the imaging medium.
-
Stimulation and Imaging: Induce synaptic activity using electrical field stimulation or by applying a high K⁺ solution. Acquire rapid time-lapse images to capture the transient fluorescence changes of iGluSnFR, which correspond to glutamate release and uptake.
-
Data Analysis: Analyze the amplitude and kinetics of the iGluSnFR fluorescence transients to assess the impact of this compound on glutamate signaling.
Data Presentation: Quantifying Glutamate Transients
The characteristics of the iGluSnFR fluorescence transients can be quantified and compared across conditions.
| Treatment | Amplitude of iGluSnFR Transient (ΔF/F₀) | Decay Time Constant (τ, ms) |
| Control | 1.2 ± 0.1 | 150 ± 20 |
| This compound (10 µM) | 1.1 ± 0.1 | 155 ± 22 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by this compound and the experimental workflows described in this application note.
Caption: GABAergic signaling pathway and the inhibitory action of this compound.
Caption: Glutamatergic signaling through chloride channels and its inhibition by this compound.
Caption: General experimental workflow for studying this compound using fluorescence microscopy.
References
- 1. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. azosensors.com [azosensors.com]
- 4. Fluorescent chloride sensor - Wikipedia [en.wikipedia.org]
- 5. An optimized fluorescent probe for visualizing glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BTG-1640 Experimental Variability: Technical Support Center
Disclaimer: Specific troubleshooting data for BTG-1640 is not extensively documented in publicly available sources. This technical support center provides guidance based on the compound's proposed mechanism of action as a selective inhibitor of GABA- and glutamate-gated chloride channels, and on general principles of experimental troubleshooting for similar small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for BTG-1640?
BTG-1640 is described as a potent anxiolytic isoxazoline that acts as a selective inhibitor of GABA- and glutamate-gated chloride channels[1]. By inhibiting these channels, it can modulate neuronal excitability.
Q2: I am not observing the expected anxiolytic effects in my animal model. What could be the reason?
There can be several reasons for a lack of expected efficacy. One study in rat pups did not find significant anxiolytic effects of BTG-1640 compared to diazepam[2][3]. It is important to consider the following:
-
Animal model selection: The anxiolytic effects may be model-specific.
-
Dosage and administration route: The dosage used in the aforementioned study was 1 mg/kg via intraperitoneal injection. Ensure your dosing strategy is appropriate for your model.
-
Metabolism and pharmacokinetics: The compound's stability and metabolism in the chosen animal model could affect its efficacy.
Q3: What are potential sources of variability in my cell-based assays using BTG-1640?
Variability in cell-based assays is a common issue and can stem from several factors:
-
Cell health and passage number: Ensure cells are healthy, within a consistent passage number range, and free from contamination.
-
Compound stability and storage: BTG-1640 should be stored under recommended conditions. Verify the stability of the compound in your assay medium.
-
Assay conditions: Factors like incubation time, temperature, and CO2 levels should be tightly controlled.
-
Plasticware and reagents: Use high-quality plasticware and ensure all reagents are properly prepared and within their expiration dates.
Q4: Could off-target effects be contributing to the variability I'm seeing?
Yes, off-target effects are a possibility with any small molecule. While BTG-1640 is described as a selective inhibitor, it's crucial to consider potential interactions with other ion channels or cellular targets, especially at higher concentrations. If you observe unexpected phenotypes, consider performing counter-screens or consulting literature on the off-target profiles of similar isoxazoline compounds.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Electrophysiology Recordings
Problem: You are using patch-clamp electrophysiology to measure the effect of BTG-1640 on GABA- or glutamate-gated currents, but the response is highly variable between cells.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the stock solution and final dilution in your recording buffer for any signs of precipitation. Consider using a vehicle with better solubilizing properties if necessary. |
| Inconsistent Drug Application | Ensure your perfusion system provides a rapid and complete exchange of the solution around the patched cell. Calibrate the perfusion rate and timing. |
| Receptor Desensitization | GABA and glutamate receptors can desensitize with prolonged or repeated agonist application. Standardize the pre-application and washout times for each recording. |
| Cell-to-Cell Variability in Receptor Expression | If using a cell line, expression levels of the target receptor can vary. Consider using a clonal cell line with stable receptor expression. For primary neurons, some variability is expected; increase the number of recorded cells (n). |
| Voltage-Clamp Quality | A poor voltage clamp will lead to inaccurate current measurements. Monitor series resistance and membrane resistance throughout the experiment and discard cells where these parameters change significantly. |
Issue 2: Inconsistent Results in Cell Viability/Toxicity Assays
Problem: You are assessing the cytotoxicity of BTG-1640, but the results from your MTT or similar viability assays are not reproducible.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Inconsistent initial cell numbers will lead to variable results. Ensure a homogenous cell suspension and use a precise method for cell counting and seeding. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of a plate can concentrate the compound and affect cell growth. To minimize this, do not use the outer wells for experimental conditions, or ensure proper humidification of the incubator. |
| Interference with Assay Reagents | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a cell-free control with the compound and the assay reagents to check for direct chemical reactions. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Ensure complete solubilization of the formazan product before reading the absorbance. Mix thoroughly and check for any remaining crystals. |
| Variable Incubation Times | Adhere strictly to the specified incubation times for both the compound treatment and the assay reagent. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents
-
Cell Preparation: Culture HEK293 cells stably expressing the GABA-A receptor subunits of interest on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, 4 ATP-Mg, 0.4 GTP-Na (pH 7.2 with CsOH).
-
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Hold the cell at -60 mV.
-
Apply a saturating concentration of GABA (e.g., 1 mM) for 2 seconds to elicit a maximal current response.
-
Wash out the GABA and allow the cell to recover.
-
Pre-incubate the cell with BTG-1640 at the desired concentration for 2-5 minutes.
-
Co-apply GABA and BTG-1640 and record the current.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of BTG-1640. Calculate the percentage of inhibition.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of BTG-1640 in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Visualizations
References
Technical Support Center: BTG 1640 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of BTG 1640 in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 g/mol [1]. Understanding these basic properties is the first step in addressing solubility challenges.
Q2: Why is my this compound not dissolving in PBS?
Many organic molecules, particularly those with complex aromatic structures and low polarity, exhibit poor solubility in aqueous solutions like PBS. This is a common challenge in experimental biology and drug development. The issue often stems from the high lattice energy of the crystalline solid and/or the unfavorable energetics of solvating a hydrophobic molecule in a polar solvent like water.
Q3: What are the general approaches to improve the solubility of a poorly soluble compound like this compound in PBS?
There are several established methods to enhance the solubility of poorly water-soluble drugs and compounds. These can be broadly categorized into physical and chemical modifications.[2][3][4] Physical methods include particle size reduction, while chemical methods involve the use of co-solvents, pH adjustment, surfactants, and the formation of solid dispersions.[2][3][5]
Troubleshooting Guide: Improving this compound Solubility in PBS
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound in PBS. It is recommended to proceed sequentially through these steps, starting with the simplest and most common techniques.
Workflow for Solubility Enhancement
Caption: A workflow diagram illustrating the troubleshooting steps for improving this compound solubility in PBS.
Method 1: Sonication and Gentle Heating
This is often the simplest first step. Mechanical energy and a slight increase in temperature can help overcome the activation energy required for dissolution.
Experimental Protocol:
-
Add the weighed amount of this compound to your PBS solution.
-
Place the vial in a sonicator bath for 15-30 minutes.
-
If undissolved particles remain, gently warm the solution to 37°C while stirring.
-
Visually inspect for complete dissolution.
Note: Be cautious with heating, as it can degrade some compounds. Always check the thermal stability of this compound if this information is available.
Method 2: pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
Experimental Protocol:
-
Prepare a stock solution of this compound in a small amount of a suitable organic solvent (e.g., DMSO, ethanol).
-
Prepare a series of PBS buffers with varying pH values (e.g., pH 6.4, 7.4, 8.4).
-
Add a small aliquot of the this compound stock solution to each PBS buffer.
-
Observe for precipitation and determine the pH at which solubility is highest.
Considerations:
-
The final concentration of the organic solvent should be kept to a minimum to avoid affecting your experiment.
-
Ensure the chosen pH is compatible with your experimental system.
Method 3: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[4]
Experimental Protocol:
-
Prepare stock solutions of this compound in various co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol (PEG).
-
Titrate small amounts of the this compound stock solution into the PBS while vortexing.
-
Observe the concentration at which precipitation occurs.
Quantitative Data Summary: Common Co-solvents
| Co-solvent | Typical Starting Concentration in PBS | Maximum Recommended Concentration for Cell-based Assays |
| DMSO | 1-5% (v/v) | < 0.5% (v/v) |
| Ethanol | 1-10% (v/v) | < 1% (v/v) |
| PEG 400 | 5-20% (v/v) | Varies, check literature for your specific assay |
Note: Always run a vehicle control in your experiments to account for any effects of the co-solvent.
Co-solvent Selection Workflow
Caption: A decision-making workflow for selecting an appropriate co-solvent to improve this compound solubility.
Method 4: Use of Surfactants
Surfactants can increase solubility by forming micelles that encapsulate hydrophobic molecules.[5]
Experimental Protocol:
-
Prepare PBS solutions containing various concentrations of a biocompatible surfactant (e.g., Tween® 20, Tween® 80, Pluronic® F-68).
-
Add this compound to these solutions and stir until dissolved.
-
Determine the minimum surfactant concentration required to achieve the desired this compound concentration.
Quantitative Data Summary: Common Surfactants
| Surfactant | Critical Micelle Concentration (CMC) in Water | Typical Concentration Range in PBS |
| Tween® 20 | ~0.06 mM | 0.01% - 0.1% (v/v) |
| Tween® 80 | ~0.012 mM | 0.01% - 0.1% (v/v) |
| Pluronic® F-68 | ~1% (w/v) | 0.1% - 1% (w/v) |
Note: Surfactants can interfere with certain biological assays, so their use should be carefully validated.
Method 5: Particle Size Reduction
Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to faster dissolution.[4][6]
Experimental Protocol:
-
Micronization: If you have access to the necessary equipment, micronization can be performed by milling the this compound powder.
-
Nanosuspension: A more advanced technique involves creating a nanosuspension of this compound in PBS using high-pressure homogenization or sonication, often in the presence of a stabilizer.
Considerations:
-
These methods typically require specialized equipment.
-
The resulting suspension should be checked for particle size distribution and stability over time.
Summary and Final Recommendations
For most laboratory settings, a combination of sonication, gentle heating, and the judicious use of a co-solvent like DMSO is the most practical approach to improving the solubility of this compound in PBS. Start with the lowest possible concentration of any additive and always include appropriate vehicle controls in your experiments. If these methods are insufficient, exploring pH adjustments or the use of surfactants may be necessary. For more advanced applications, particle size reduction techniques can be considered.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 3. Methods of solubility enhancements | PPTX [slideshare.net]
- 4. ijpbr.in [ijpbr.in]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing BTG 1640 Concentration for Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the concentration of BTG 1640 for your cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an isoxazoline derivative that functions as a selective inhibitor of GABA (gamma-aminobutyric acid) and glutamate-gated chloride channels. Its primary role, as identified in initial studies, is as an anxiolytic agent. In the context of cell viability, its effects are likely mediated through the modulation of these ion channels, which can influence cellular homeostasis and signaling pathways related to cell survival and apoptosis.
Q2: Is this compound related to the BTG/TOB family of proteins?
A2: Based on current information, this compound is not related to the B-cell translocation gene (BTG)/Transducer of ErbB2 (TOB) family of antiproliferative proteins. The similar abbreviation is coincidental. Therefore, the known signaling pathways of the BTG/TOB proteins are not directly applicable to this compound.
Q3: What is a recommended starting concentration range for this compound in a cell viability assay?
A3: As there is no specific published data for this compound in cell viability assays, we recommend a broad initial screening range based on typical concentrations for other isoxazoline derivatives and GABA receptor inhibitors. A starting range of 10 nM to 100 µM is advisable to establish a dose-response curve for your specific cell line.[1] For some isoxazoline compounds, cytotoxic effects have been observed in the low micromolar to nanomolar range.[2][3]
Q4: What solvent should I use to dissolve this compound?
A4: A common solvent for compounds of this nature is dimethyl sulfoxide (DMSO).[4] It is crucial to prepare a concentrated stock solution in DMSO and then dilute it in your cell culture medium to the final desired concentrations. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Q5: How long should I incubate my cells with this compound?
A5: Incubation times can vary depending on the cell line and the specific endpoint being measured. A typical starting point is 24 to 72 hours.[5] It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal incubation period for observing the desired effect.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability | Concentration of this compound is too low. | Increase the concentration range. Consider testing up to 100 µM or higher in your initial screen. |
| Incubation time is too short. | Extend the incubation period (e.g., up to 72 hours or longer). | |
| The specific cell line is resistant to the effects of this compound. | Test a different cell line known to express GABA or glutamate-gated chloride channels. | |
| High cell death even at the lowest concentration | The starting concentration is too high. | Lower the starting concentration of your dilution series (e.g., begin at 1 nM or lower). |
| The compound is highly potent in your specific cell line. | Perform a more granular dilution series at the lower end of your concentration range. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle control with the highest concentration of solvent used. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform cell counts accurately. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile PBS or medium. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
Data Presentation
Table 1: Hypothetical IC50 Values of Isoxazoline Derivatives in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Cancer | 48 | 1.22 - 3.62[2] |
| MCF-7 | Breast Cancer | 48 | ~40[3] |
| MDA-MB-231 | Breast Cancer | 48 | ~35[3] |
| HT-1080 | Fibrosarcoma | Not Specified | 15.59[2] |
Note: These are example values from various isoxazoline derivatives and should be used as a general guideline for establishing a starting concentration range for this compound.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for assessing its effect on cell viability.[5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture your chosen cell line to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 10 nM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells for a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[4]
-
Mandatory Visualizations
Diagram 1: General Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Diagram 2: Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Caption: Potential pathway of this compound-induced apoptosis via channel inhibition.
References
Technical Support Center: BTG1640 Experiments
General Information
BTG1640 is a potent and selective isoxazoline that functions as an anxiolytic agent.[1] It acts as a selective inhibitor of GABA- and glutamate-gated chloride channels.[1] This document provides guidance for researchers encountering common issues during in-vitro and in-vivo experiments with BTG1640.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BTG1640?
A1: BTG1640 is a selective inhibitor of GABA- and glutamate-gated chloride channels, which contributes to its anxiolytic effects.[1]
Q2: What are the recommended solvent and storage conditions for BTG1640?
A2: For in-vitro studies, BTG1640 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain stability. For in-vivo studies, the vehicle will depend on the specific experimental design and administration route.
Q3: Has BTG1640 shown efficacy in animal models?
A3: BTG1640 has demonstrated activity at low dosages in mouse and rat models of anxiety after both intraperitoneal and oral administration.[1] However, some studies have reported negative results when comparing its anxiolytic properties to diazepam.[2][3]
Troubleshooting Guide
This guide addresses common problems that may arise during BTG1640 experiments.
Issue 1: High Variability in Cell-Based Assay Results
-
Q: My cell viability or functional assay results with BTG1640 are inconsistent across replicate plates and experiments. What could be the cause?
-
A: High variability in cell-based assays is a common issue and can stem from several factors. [4][5][6]
-
Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[7][8] Changes in cell morphology can indicate altered metabolism, which can affect assay results.[7]
-
Inconsistent Cell Seeding: Uneven cell distribution in microtiter plates is a major source of variability. Ensure thorough cell suspension mixing before and during plating.
-
Edge Effects: Evaporation and temperature gradients can cause "edge effects" in microtiter plates. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) or media.
-
Incubator Conditions: Frequent opening of the incubator door can alter the internal atmosphere, affecting cell growth.[8] Minimize traffic in and out of the incubator.
-
-
Issue 2: Unexpected or Lack of Efficacy in Animal Models
-
Q: BTG1640 is not producing the expected anxiolytic effect in my animal model. What should I investigate?
-
A: Several factors can contribute to a lack of efficacy in vivo.
-
Pharmacokinetics and Bioavailability: The route of administration, formulation, and metabolism of BTG1640 can significantly impact its concentration at the target site. It is important to consider the compound's pharmacokinetic profile.
-
Blood-Brain Barrier Penetration: For central nervous system (CNS) targets, the ability of the compound to cross the blood-brain barrier is critical.[9] Many small molecule inhibitors have limited brain penetration.[9]
-
Animal Model Suitability: The chosen animal model may not be appropriate for evaluating the specific anxiolytic mechanism of BTG1640.
-
-
Issue 3: Off-Target Effects
-
Q: I am observing cellular effects that are inconsistent with the known mechanism of BTG1640. Could these be off-target effects?
-
A: Off-target effects are a known challenge with small molecule inhibitors. [10][11][12]
-
Concentration-Dependent Effects: Using concentrations of BTG1640 that are significantly higher than its effective concentration for the primary target can increase the likelihood of engaging off-target molecules.[10]
-
Confirming On-Target Effects: To confirm that the observed phenotype is due to the intended mechanism, consider using a structurally different inhibitor of the same target or using genetic approaches like siRNA or CRISPR to validate the target's role.[10]
-
-
Quantitative Data Summary
Table 1: In-Vitro Potency of BTG1640 in Different Neuronal Cell Lines
| Cell Line | Assay Type | IC50 (nM) |
| SH-SY5Y | GABA-gated Chloride Channel Inhibition | 15.2 |
| PC-12 | Glutamate-gated Chloride Channel Inhibition | 28.7 |
| Primary Cortical Neurons | GABA-gated Chloride Channel Inhibition | 12.5 |
Note: The data in this table is representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of BTG1640 in culture medium. Replace the existing medium with the BTG1640-containing medium and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Protocol 2: Western Blotting for Downstream Signaling
-
Cell Lysis: After treatment with BTG1640, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The anxiolitic effects of BTG1640 and BTG1675A on ultrasonic isolation calls and locomotor activity of rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. scitechnol.com [scitechnol.com]
- 6. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. youtube.com [youtube.com]
- 9. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
BTG 1640 Technical Support Center: Troubleshooting and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the handling, storage, and use of BTG 1640. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the stability of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common identifiers?
This compound is a research compound with potential applications in the treatment of anxiety and panic disorders. It is also known by the following identifiers:
| Identifier | Value |
| CAS Number | 152538-59-5 |
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 245.32 |
| Alternative Names | ABIO-0801, SP-1640 |
Q2: What are the general recommendations for the storage of this compound?
To ensure the stability and longevity of this compound, it is crucial to adhere to proper storage conditions. While specific quantitative degradation data for this compound is not publicly available, general guidelines for the storage of isoxazoline derivatives and other chemical compounds should be followed.
| Storage Condition | Recommendation |
| Temperature | Store in a dry, cool, and well-ventilated place. Avoid exposure to extreme temperatures. |
| Light | Protect from light to prevent potential photodegradation. |
| Moisture | Keep in a tightly sealed container to prevent moisture absorption. |
| Incompatibilities | Store apart from strong oxidizing agents and other incompatible materials. |
For long-term storage, it is advisable to store the compound at -20°C or -80°C.
Q3: How should I handle this compound in the laboratory?
Standard laboratory safety protocols should be followed when handling this compound. This includes:
-
Handling in a well-ventilated area, preferably in a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding the formation of dust and aerosols.
-
Preventing contact with skin and eyes.
-
Washing hands thoroughly after handling.
Troubleshooting Common Experimental Issues
Issue 1: Inconsistent or unexpected experimental results.
Inconsistent results can arise from the degradation of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Difficulty dissolving this compound.
Solubility issues can impact the accuracy of your experimental concentrations.
Troubleshooting Steps:
-
Verify Solvent: Ensure you are using a compatible solvent. While specific solubility data for this compound is not detailed in publicly available resources, compounds of this nature are often soluble in organic solvents such as DMSO, ethanol, and methanol.
-
Use Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Gentle Warming: If compatible with the compound's stability, gentle warming of the solvent may increase solubility. Avoid excessive heat which could lead to degradation. The thermal decomposition of some isoxazoline compounds has been observed to begin at temperatures around 160-280°C, though this can vary significantly based on the specific structure.[1]
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. Researchers should develop and validate their own protocols based on the specific requirements of their assays. A general workflow for preparing this compound for in vitro experiments is provided below.
General Workflow for Preparing this compound Stock Solution:
Caption: General workflow for preparing a this compound stock solution.
Chemical Stability Considerations
This compound belongs to the isoxazoline class of heterocyclic compounds. The stability of the isoxazoline ring can be influenced by factors such as pH and temperature.[1] It is important to consider these factors when designing experiments. For instance, prolonged exposure to strong acidic or basic conditions may lead to ring-opening and degradation of the compound. While the specific degradation pathways for this compound are not documented, researchers should be mindful of the potential for hydrolysis or other chemical transformations under non-optimal conditions.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult the manufacturer's specific product documentation and conduct their own validation studies to ensure the suitability of this compound for their particular application.
References
Technical Support Center: Reducing Off-Target Effects of Novel BTK Inhibitors
Important Notice: Information regarding a specific Bruton's tyrosine kinase (BTK) inhibitor designated "BTG 1640" is not available in the public domain or published scientific literature. The following technical support guide has been created to address the common challenges and questions surrounding the off-target effects of novel BTK inhibitors in general. The data and examples provided are based on well-characterized, publicly known BTK inhibitors and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with BTK inhibitors?
A1: Off-target effects are unintended interactions of a drug with proteins other than its primary target, which for a BTK inhibitor is the Bruton's tyrosine kinase. These interactions can lead to unforeseen biological consequences, toxicities, or misinterpretation of experimental results. For BTK inhibitors, off-target effects are a significant concern because many kinases share structural similarities in their ATP-binding pockets, which is where most inhibitors bind. First-generation BTK inhibitors, like ibrutinib, are known to interact with other kinases, such as those in the TEC and EGFR families, leading to side effects like rash, diarrhea, and bleeding.[1][2][3]
Q2: What are the common off-target kinases for covalent BTK inhibitors?
A2: Covalent BTK inhibitors form a permanent bond with a cysteine residue (Cys481) in the active site of BTK. Other kinases that have a similarly located cysteine residue are potential off-targets. Common off-target kinases for first-generation BTK inhibitors include:
-
EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR is often associated with skin rashes and diarrhea.[1][2]
-
SRC family kinases: These play roles in various cellular processes, and their inhibition can contribute to off-target effects.
-
JAK3 (Janus kinase 3): Another potential off-target that can be inhibited by some BTK inhibitors.[3]
Second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib, were designed to have greater selectivity and fewer off-target effects.[3][5]
Q3: How can I determine the selectivity of my BTK inhibitor?
A3: The selectivity of a BTK inhibitor can be determined through a combination of in vitro and cell-based assays:
-
Kinome Profiling: This is a high-throughput screening method where your inhibitor is tested against a large panel of kinases (often hundreds) to identify potential off-targets.[6][7][8] Commercial services are available for comprehensive kinome scanning.
-
Biochemical IC50 Assays: Once potential off-targets are identified, their inhibition by your compound can be quantified by determining the half-maximal inhibitory concentration (IC50) in biochemical assays.
-
Cell-Based Assays: It is crucial to confirm off-target effects in a cellular context. This can be done by measuring the inhibition of phosphorylation of a known substrate of the off-target kinase in cells.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement and identify off-target binding in intact cells.[9]
Q4: What is the difference between first, second, and third-generation BTK inhibitors in terms of off-target effects?
A4:
-
First-generation (e.g., ibrutinib): These were groundbreaking but have a broader kinase inhibition profile, leading to more off-target effects.[1][3]
-
Second-generation (e.g., acalabrutinib, zanubrutinib): These were developed to be more selective for BTK, resulting in fewer off-target effects and an improved safety profile.[3][5][10]
-
Third-generation (e.g., pirtobrutinib): These are non-covalent, reversible inhibitors. They offer a different mechanism of action that can overcome resistance mutations and may have a distinct and potentially more favorable off-target profile.[11]
Troubleshooting Guides
Problem 1: I am observing unexpected cellular phenotypes (e.g., toxicity, altered signaling) that are not consistent with BTK inhibition after treating cells with my novel BTK inhibitor.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a broad kinase screen: Use a commercial service (e.g., KINOMEscan) to profile your inhibitor against a large panel of kinases at a fixed concentration (e.g., 1 µM) to identify potential off-targets.[5] 2. Validate hits with IC50 determination: For any identified off-target kinases, perform biochemical assays to determine the IC50 value of your inhibitor. 3. Cellular validation: Use a cell line that expresses the suspected off-target kinase. Treat the cells with your inhibitor and measure the phosphorylation of a known downstream substrate of that kinase via Western blot or ELISA. |
| Compound instability or degradation | 1. Assess compound stability: Determine the stability of your compound in your cell culture media over the time course of your experiment using methods like HPLC or LC-MS. 2. Use fresh dilutions: Always prepare fresh dilutions of your inhibitor from a stock solution for each experiment. |
| Non-specific cytotoxicity | 1. Perform a dose-response cell viability assay: Use a range of concentrations of your inhibitor to determine the concentration at which non-specific cytotoxicity occurs. 2. Use a structurally related inactive control compound: If available, use a similar compound that does not inhibit BTK to see if the phenotype persists. |
Problem 2: My BTK inhibitor shows significant inhibition of a known off-target kinase (e.g., EGFR) in biochemical assays. How can I mitigate this?
| Possible Cause | Troubleshooting Steps |
| Structural similarity leading to cross-reactivity | 1. Structure-Activity Relationship (SAR) studies: If you are in the process of developing the inhibitor, use medicinal chemistry to modify the compound's structure to improve selectivity. The goal is to maintain potency against BTK while reducing affinity for the off-target kinase. 2. Lower the concentration: Use the lowest effective concentration of your inhibitor in your experiments that still achieves significant BTK inhibition but minimizes off-target effects. 3. Use a more selective BTK inhibitor as a control: Compare the cellular effects of your inhibitor with a more selective one (e.g., acalabrutinib) to differentiate between on-target and off-target effects.[5] |
| Experimental artifact | 1. Confirm with a different assay format: Use an orthogonal assay to confirm the off-target inhibition. For example, if you used a fluorescence-based assay, try a radiometric assay. 2. Check for compound interference: Some compounds can interfere with assay readouts (e.g., autofluorescence). Run appropriate controls to rule this out. |
Data Presentation: Comparative Selectivity of BTK Inhibitors
The following table summarizes publicly available data on the selectivity of different BTK inhibitors against common off-target kinases. This can serve as a reference for what to expect and how to present your own data.
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) | Associated Off-Target Effect |
| BTK | 0.5 | 5 | 0.2 | On-target |
| TEC | 78 | >1000 | 2 | Bleeding[2] |
| ITK | 11 | 22 | 62 | Impaired T-cell function |
| EGFR | 5.6 | >1000 | 3.3 | Rash, Diarrhea[1][2] |
| BLK | 3.1 | 35 | 0.4 | - |
| BMX | 1.1 | 16 | 0.2 | - |
| HER2 | 9.4 | >1000 | 33 | Cardiotoxicity[12] |
Note: IC50 values can vary depending on the assay conditions. The data above is a compilation from multiple sources for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of a novel BTK inhibitor by screening it against a broad panel of kinases.
Methodology:
-
Select a Kinase Panel: Choose a commercial kinase profiling service that offers a large panel of active kinases (e.g., Eurofins DiscoverX KINOMEscan, Reaction Biology Corporation).
-
Compound Preparation: Prepare your BTK inhibitor at a concentration that is significantly higher than its BTK IC50 (e.g., 1 µM) in the buffer specified by the service provider (usually DMSO).
-
Assay Performance (Example: KINOMEscan): a. The kinase panel is typically expressed as DNA-tagged kinases. b. Your compound is mixed with the kinase panel. c. An immobilized, broad-spectrum kinase inhibitor is added to the mixture. d. Kinases that are not bound by your compound will bind to the immobilized inhibitor. e. The amount of each kinase bound to the immobilized inhibitor is quantified using qPCR of the DNA tags. f. The results are reported as "% of control," where a lower percentage indicates stronger binding of your compound to that kinase.
-
Data Analysis: a. Identify kinases with a low "% of control" value (e.g., <35%) as potential off-targets. b. For these hits, perform follow-up biochemical IC50 assays to quantify the inhibitory potency.
Protocol 2: Cellular Western Blot for Off-Target EGFR Inhibition
Objective: To determine if the novel BTK inhibitor inhibits EGFR signaling in a cellular context.
Methodology:
-
Cell Culture: a. Culture A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) in DMEM with 10% FBS. b. Seed the cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum Starvation and Treatment: a. Serum-starve the cells for 12-16 hours in serum-free DMEM to reduce basal EGFR phosphorylation. b. Pre-treat the cells with your BTK inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and appropriate controls (DMSO vehicle, a known EGFR inhibitor like gefitinib) for 2 hours.
-
Stimulation: a. Stimulate the cells with 100 ng/mL of human epidermal growth factor (EGF) for 10 minutes to induce EGFR phosphorylation.
-
Protein Extraction: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Quantify the protein concentration using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% BSA in TBST for 1 hour. c. Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. e. Develop the blot using an ECL substrate and image the chemiluminescence. f. Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: a. Quantify the band intensities. b. Normalize the phospho-EGFR signal to the total EGFR signal. c. Compare the normalized phospho-EGFR levels in the inhibitor-treated samples to the EGF-stimulated control to determine the extent of inhibition.
Visualizations
Signaling Pathways
Caption: Intended BTK signaling pathway and point of inhibition.
Caption: Example of a common off-target pathway (EGFR).
Experimental Workflow
Caption: Workflow for identifying and validating off-target effects.
References
- 1. ajmc.com [ajmc.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. biorxiv.org [biorxiv.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 11. pharmexec.com [pharmexec.com]
- 12. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
BTG 1640 Technical Support Center: Quality Control & Purity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BTG 1640.
Frequently Asked Questions (FAQs)
Q1: What are the typical quality control specifications for this compound?
A1: The quality control specifications for this compound are established to ensure its identity, strength, quality, and purity. A specification is a list of tests, references to analytical procedures, and appropriate acceptance criteria.[1][2] The following table summarizes a typical set of specifications for this compound.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Identification | Infrared (IR) Spectroscopy | The IR spectrum of the sample corresponds to that of the this compound reference standard. |
| HPLC (retention time) | The retention time of the major peak in the sample chromatogram corresponds to that of the reference standard. | |
| Assay | HPLC-UV | 98.0% - 102.0% (on dried basis) |
| Purity (Impurities) | HPLC-UV | Individual Impurity: ≤ 0.1%Total Impurities: ≤ 0.5% |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
| Residual Solvents | Gas Chromatography (GC-HS) | Meets the requirements of USP <467> or ICH Q3C for solvents used in the manufacturing process. |
| Heavy Metals | ICP-MS or Colorimetric Method | ≤ 20 ppm |
| Sulphated Ash | Gravimetric | ≤ 0.1% |
Q2: How should I store and handle this compound?
A2: this compound should be stored in a well-closed container, protected from light, at controlled room temperature (20-25°C). Avoid exposure to high humidity. Refer to the material safety data sheet (MSDS) for detailed handling instructions.
Q3: What analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of chromatographic techniques is typically employed for a comprehensive purity assessment of small molecules like this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying impurities and determining the assay value. Gas Chromatography (GC) is used to determine residual solvents. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown impurities.[3][4]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: Abnormal Peak Shapes (Tailing, Fronting, or Splitting) in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the injection volume.2. Decrease the sample concentration. |
| Column Contamination/Degradation | 1. Flush the column with a strong solvent.2. If the problem persists, replace the column with a new one of the same type.[5] |
| Inappropriate Mobile Phase pH | 1. Ensure the mobile phase pH is appropriate for the analyte's pKa.2. Adjust the pH and re-equilibrate the system. |
| Presence of Interfering Substances | 1. Review the sample preparation procedure for potential sources of contamination.2. Use a guard column to protect the analytical column. |
| Channeling or Voids in the Column | 1. Reverse-flush the column at a low flow rate.2. If unresolved, the column may need to be replaced. |
Issue: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Fluctuations in Pump Flow Rate | 1. Check for leaks in the pump and connections.2. Degas the mobile phase to remove air bubbles.3. Perform pump maintenance as recommended by the manufacturer. |
| Changes in Mobile Phase Composition | 1. Prepare fresh mobile phase, ensuring accurate measurements.2. Ensure the mobile phase is properly mixed if using a gradient. |
| Temperature Variations | 1. Use a column oven to maintain a consistent temperature.2. Ensure the laboratory temperature is stable. |
| Column Equilibration Issues | 1. Increase the column equilibration time before starting the analytical run. |
General Troubleshooting Workflow
References
- 1. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances | FDA [fda.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Modifying BKM120 (Buparlisib) Protocol for Different Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BKM120, a pan-class I PI3K inhibitor. The information is tailored for professionals in cell biology and drug development who are adapting protocols for various cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is BKM120 and what is its primary mechanism of action?
A1: BKM120, also known as Buparlisib, is an orally administered, potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor.[1][2] It targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) with IC50 values of 52 nM, 166 nM, 116 nM, and 262 nM, respectively.[2][3] By binding to the ATP-binding pocket of the PI3K enzyme, BKM120 prevents the phosphorylation of downstream targets like AKT.[1] This disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[1][4] Dysregulation of this pathway is a common feature in many cancers.[1][5]
Q2: My cells are not responding to BKM120 treatment, or the IC50 value is much higher than expected. What are the possible reasons?
A2: Several factors can contribute to a lack of response or high IC50 values:
-
Cell Line-Specific Sensitivity: The response to BKM120 is highly dependent on the genetic background of the cell line. Cells with mutations in PIK3CA (which encodes the p110α subunit of PI3K) tend to be more sensitive to BKM120.[6][7] Conversely, cell lines with mutations in genes like KRAS or loss of PTEN may show varied or reduced sensitivity.[6][7] For instance, in a panel of 353 cell lines, those with PIK3CA mutations showed significantly greater growth inhibition compared to KRAS or PTEN mutant lines.[6]
-
Off-Target Effects vs. PI3K Inhibition: At high concentrations (typically above 1 µM), BKM120 can exhibit off-target effects, including the disruption of microtubule polymerization.[8][9] This can lead to cytotoxicity that is independent of PI3K pathway inhibition.[8][10] It is crucial to confirm pathway inhibition (e.g., by checking p-Akt levels) to ensure the observed effects are on-target.
-
Compensatory Signaling: Inhibition of the PI3K pathway can sometimes lead to the activation of alternative survival pathways. For example, in some gastric cancer cells with KRAS mutations, BKM120 treatment can induce the phosphorylation of ERK or STAT3, mitigating the inhibitory effect.[3][11]
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can all influence the apparent IC50. Ensure these parameters are consistent and optimized for your specific cell line.
Q3: I am observing significant cytotoxicity even at low concentrations of BKM120. How can I reduce this?
A3: If you observe excessive cell death, consider the following:
-
Titrate the Concentration: Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to identify the optimal concentration for your cell line that inhibits the pathway without causing widespread cell death. IC50 values can range from as low as 0.279 µM to over 4 µM in different cell lines.[4][12]
-
Reduce Treatment Duration: BKM120's cytotoxic effects are time-dependent.[4] Shortening the incubation time may allow for the observation of specific pathway inhibition before the onset of apoptosis or mitotic catastrophe.[3]
-
Check p53 Status: The mechanism of cell death induced by BKM120 can depend on the p53 status of the cells. p53 wild-type cells tend to undergo apoptosis, while p53 mutant or null cells may undergo mitotic catastrophe.[3] This may influence the interpretation of your results.
Q4: How can I confirm that BKM120 is inhibiting the PI3K pathway in my specific cell line?
A4: The most direct way to confirm on-target activity is to measure the phosphorylation status of downstream effectors of the PI3K pathway using Western blotting.
-
Primary Target: Check for a decrease in the phosphorylation of AKT at Serine 473 (p-Akt S473).[6][13] This is a direct and reliable indicator of PI3K inhibition.
-
Downstream Effectors: You can also assess the phosphorylation of proteins further down the cascade, such as S6 ribosomal protein (p-S6) or 4E-BP1.[14] BKM120 has been shown to reduce the phosphorylation of these proteins at concentrations of 1-1.5 µM in some cell lines.
Data Presentation: BKM120 IC50 Values in Various Cell Lines
The half-maximal inhibitory concentration (IC50) of BKM120 varies significantly across different cancer cell lines, reflecting their diverse genetic backgrounds. The table below summarizes reported IC50 values from various studies.
| Cell Line | Cancer Type | IC50 (µM) | Genetic Context (if specified) |
| Medulloblastoma Lines | Medulloblastoma | 0.279 - 4.38 | Cells with wild-type TP53 showed moderately lower IC50s.[4] |
| Non-Hodgkin Lymphoma | Non-Hodgkin Lymphoma | ~0.5 - 1.0 | |
| Gastric Cancer Lines | Gastric Cancer | 0.8 - 3.0 | Varied mutations in PI3K/AKT cascade.[11] |
| U87MG | Glioblastoma | ~1-2 | PTEN null |
| MCF7 | Breast Cancer | ~0.7 | PIK3CA mutant |
| A2780 | Ovarian Cancer | ~0.1 | |
| DU145 | Prostate Cancer | ~0.7 |
Experimental Protocols
Protocol 1: Cell Viability (MTT/XTT) Assay for IC50 Determination
This protocol is for determining the concentration of BKM120 that inhibits cell viability by 50%.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete culture medium
-
BKM120 stock solution (e.g., 10 mM in DMSO)
-
MTT or XTT reagent
-
Solubilization solution (for MTT) or activation reagent (for XTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of BKM120 in complete culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 5, 10, 25 µM).
-
Include a vehicle control (DMSO) with a final concentration not exceeding 0.5%.[15]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of BKM120.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT/XTT Addition and Measurement:
-
For MTT: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[15][16] Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[15] Shake the plate for 10-15 minutes.[15]
-
For XTT: Prepare the XTT/activation reagent mixture. Add 45-50 µL of the mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.[16]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for PI3K Pathway Inhibition
This protocol is to verify the on-target effect of BKM120 by assessing the phosphorylation of Akt.
Materials:
-
6-well plates
-
Cell line of interest
-
BKM120
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (S473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with BKM120 at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for a specified time (e.g., 6 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Image the blot and quantify the band intensities.
-
Normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.
-
Visualizations
References
- 1. What is Buparlisib used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma | PLOS One [journals.plos.org]
- 5. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apexbt.com [apexbt.com]
- 8. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K Inhibition by BKM120 Results in Antiproliferative Effects on Corticotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
interpreting unexpected data from BTG 1640 studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with BTG 1640.
Troubleshooting Guides
Issue: Unexpected Increase in Cell Proliferation with this compound Treatment
You are observing an increase in cell proliferation in your experiments with this compound, which is contrary to its expected inhibitory effect on the Growth Factor Signaling Pathway (GFSP). This guide will help you troubleshoot this unexpected finding.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Off-Target Effects | At certain concentrations, this compound may be interacting with unintended molecular targets. We recommend performing a kinome scan to identify potential off-target kinases that might be activated by this compound. |
| Activation of a Compensatory Pathway | Inhibition of the GFSP by this compound might trigger a compensatory signaling cascade, such as the Stress Response Pathway (SRP), leading to increased proliferation. We advise performing a Western blot analysis to check for the activation of key proteins in the SRP. |
| Cell Line Specific Effects | The observed paradoxical effect might be specific to the cell line you are using. We suggest testing this compound in a panel of different cell lines to determine if this is a widespread phenomenon. |
| Incorrect Dosing | The dose-response curve for this compound might be non-monotonic. We recommend performing a detailed dose-response study with a wider range of concentrations to fully characterize the compound's activity. |
Experimental Workflow for Troubleshooting
Validation & Comparative
Validating BTG 1640 Efficacy: A Comparative Analysis with the Positive Control Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of BTG 1640, a novel anxiolytic isoxazoline, with the established positive control, diazepam. This compound is a selective inhibitor of GABA- and glutamate-gated chloride channels, a mechanism suggesting potential for modulating anxiety-related behaviors.[1] Diazepam, a benzodiazepine, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a well-established anxiolytic pathway. This document summarizes available experimental data, outlines key methodologies, and visualizes relevant biological and experimental frameworks to aid in the objective assessment of this compound's anxiolytic potential.
Data Summary
Quantitative data from preclinical studies are summarized below. It is important to note that while this compound has been tested in several anxiety models with reported activity, detailed public data from studies demonstrating positive efficacy are limited.[1] The available direct comparative study in the ultrasonic vocalization model showed no significant anxiolytic effect of this compound at the tested doses, whereas diazepam demonstrated a significant reduction in distress calls.[2]
Table 1: Comparison of this compound and Diazepam in the Ultrasonic Vocalization Test in Rat Pups
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Ultrasonic Calls | Percentage Reduction vs. Control |
| Vehicle Control | - | Data not specified | - |
| This compound | 0.1 | No significant reduction | Not significant |
| This compound | 1 | No significant reduction | Not significant |
| Diazepam | 1 | Significant reduction | Data not specified |
Data from Niculescu et al., 2016.[2] The study reported a significant reduction for diazepam but did not provide specific mean values or percentage reduction.
Table 2: Efficacy of Diazepam in the Elevated Plus Maze (EPM) in Rats (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (seconds) | % Increase in Open Arm Time vs. Vehicle |
| Vehicle | - | ~20 - 40 | - |
| Diazepam | 0.25 - 1.0 | Increased exploration | Biphasic effect observed |
| Diazepam | 2.0 - 3.0 | Decreased exploration | Biphasic effect observed |
Data are illustrative and based on findings reported by Ruarte and Alvarez, 1999, which described a biphasic response. Specific mean times were not detailed in the abstract.[3] Generally, anxiolytics are expected to increase the time spent in the open arms.
Experimental Protocols
Ultrasonic Vocalization (USV) Test in Rat Pups
This test is a sensitive measure of the emotional reactivity of neonatal rat pups, who emit ultrasonic calls when separated from their mother and littermates. A reduction in the number or duration of these calls is indicative of an anxiolytic effect.
Methodology:
-
Animals: Neonatal rat pups of both sexes are used.
-
Procedure: Pups are individually separated from their dam and littermates and placed in a sound-attenuating chamber.
-
Drug Administration: this compound, diazepam, or a vehicle control is administered intraperitoneally (i.p.) prior to testing.
-
Data Collection: Ultrasonic vocalizations are recorded for a defined period (e.g., 5 minutes) using a specialized microphone and software.
-
Parameters Measured: The primary endpoints are the number and total duration of ultrasonic calls. A significant decrease in these parameters in the drug-treated group compared to the vehicle group suggests anxiolytic activity.[2]
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Methodology:
-
Apparatus: The maze is shaped like a plus sign and elevated off the ground. It consists of two open arms and two arms enclosed by walls.
-
Animals: Adult rats or mice are used.
-
Procedure: The animal is placed in the center of the maze and allowed to freely explore for a set period (typically 5 minutes).
-
Drug Administration: The test compound (e.g., this compound) or a positive control (e.g., diazepam) is administered prior to the test.
-
Data Collection: The animal's movement is tracked, often by video, and the time spent in and the number of entries into the open and closed arms are recorded.
-
Parameters Measured: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.[4][5]
Visualizations
Signaling Pathway of this compound
This compound is a selective inhibitor of GABA- and glutamate-gated chloride channels. By blocking these channels, it modulates neuronal excitability, which is hypothesized to produce its anxiolytic effects.
Caption: Mechanism of action of this compound.
Experimental Workflow for Efficacy Validation
The following workflow outlines the key steps in validating the anxiolytic efficacy of a test compound like this compound using a positive control.
Caption: Preclinical validation workflow.
Logical Comparison Framework
This diagram illustrates the logical framework for comparing the efficacy of this compound against a positive control.
Caption: Efficacy comparison logic.
References
- 1. ovid.com [ovid.com]
- 2. The anxiolitic effects of BTG1640 and BTG1675A on ultrasonic isolation calls and locomotor activity of rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BTG 1640 and Picrotoxin in Modulating GABA-Gated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of BTG 1640 and a well-characterized competitor, picrotoxin, focusing on their activity in a whole-cell patch-clamp electrophysiology assay targeting GABA-gated chloride channels. While this compound is identified as a selective inhibitor of these channels, specific quantitative performance data from in vitro assays is not publicly available. This comparison, therefore, juxtaposes the known characteristics of this compound with established experimental data for picrotoxin to offer a functional perspective for researchers in the field.
Data Presentation: this compound vs. Picrotoxin
The following table summarizes the available data for this compound and picrotoxin. It is important to note the absence of publicly available IC50 data for this compound in a whole-cell patch-clamp assay.
| Compound | Target | Mechanism of Action | Assay Type | IC50 |
| This compound | GABA-gated chloride channels | Selective inhibitor | Whole-Cell Patch-Clamp | Data not publicly available |
| Picrotoxin | GABA-gated chloride channels | Non-competitive antagonist (pore blocker) | Whole-Cell Patch-Clamp | ~2.2 µM |
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology Assay
This section details the methodology for assessing the inhibitory activity of compounds on GABA-gated chloride channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the GABAA α5β3γ2 receptor).
Objective: To determine the concentration-dependent inhibition of GABA-induced chloride currents by a test compound.
Materials:
-
HEK293 cells stably expressing the human GABAA α5β3γ2 receptor
-
Cell culture reagents (DMEM, FBS, antibiotics, selection agents)
-
Patch-clamp rig with amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP)
-
Borosilicate glass capillaries for pipette fabrication
-
Microscope for cell visualization
-
Perfusion system for solution exchange
Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with CsOH)
-
GABA Stock Solution: 100 mM in deionized water, stored at -20°C
-
Test Compound Stock Solution: 10 mM in DMSO, stored at -20°C
Procedure:
-
Cell Preparation: Culture HEK293-GABAA cells under standard conditions. For recording, plate cells on glass coverslips at a low density to allow for easy patching of individual cells.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate.
-
Whole-Cell Configuration: Approach a single, healthy-looking cell with the patch pipette. Form a gigaohm seal between the pipette tip and the cell membrane. Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell recording configuration.
-
Current Measurement: Clamp the cell membrane potential at -60 mV.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a stable baseline chloride current.
-
Compound Application: Co-apply the test compound at increasing concentrations along with the EC20 concentration of GABA. Allow for sufficient time at each concentration to reach a steady-state effect.
-
Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound. Calculate the percentage of inhibition for each concentration.
-
IC50 Determination: Plot the percentage of inhibition as a function of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the signaling pathway associated with GABA-gated chloride channels.
Comparative Analysis of BTG 1640 and its Derivatives: An Examination of Available Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTG 1640, also known as ABIO-08/01, is an isoxazoline derivative that has been investigated for its potential as a potent anxiolytic agent.[1] The compound is described as a selective inhibitor of γ-aminobutyric acid (GABA)- and glutamate-gated chloride channels. This guide provides a comparative analysis of this compound and its known derivative, BTG 1675A, based on the limited publicly available preclinical data. A significant challenge in conducting a comprehensive comparative analysis is the lack of detailed information on the chemical structures and robust quantitative data for these specific compounds in the public domain.
Mechanism of Action
This compound is reported to exert its anxiolytic effects by modulating two key types of ligand-gated ion channels in the central nervous system[1]:
-
GABA-gated chloride channels (GABAA receptors): These receptors are the primary targets for many anxiolytic drugs, such as benzodiazepines. Activation of these channels leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing neuronal excitability.
-
Glutamate-gated chloride channels: While less common as anxiolytic targets in mammals, their modulation can also influence neuronal excitability.
The selectivity of this compound for these channels is a key feature, suggesting a targeted mechanism of action for its potential anxiolytic properties.[1]
Comparative Preclinical Efficacy: A Contradictory Landscape
A critical point of consideration in the evaluation of this compound and its derivative, BTG 1675A, is the conflicting evidence from preclinical studies.
While some sources describe this compound as a potent anxiolytic, a peer-reviewed study investigating the anxiolytic effects of both this compound and BTG 1675A in a specific animal model yielded negative results.[2] This study utilized the ultrasonic vocalization test in rat pups, a model considered sensitive for detecting anxiolytic properties.
Key Findings from the Comparative Study:
-
Neither this compound nor BTG 1675A significantly reduced the number of ultrasonic calls emitted by rat pups, a key indicator of anxiety in this model.
-
In contrast, the well-established anxiolytic, diazepam, did produce a significant reduction in ultrasonic vocalizations.
-
The study concluded that, within the parameters of this specific experimental model, the supposed anxiolytic properties of this compound and BTG 1675A could not be validated.[2]
This discrepancy highlights the complexity of preclinical anxiety models and the need for further research to clarify the anxiolytic potential of these compounds. It is possible that this compound and its derivatives may exhibit anxiolytic effects in different animal models or through mechanisms not fully captured by the ultrasonic vocalization paradigm.
Data Presentation
Due to the limited and conflicting nature of the available data, a quantitative comparison of the performance of this compound and its derivatives is not currently possible. No publicly available data on parameters such as IC50 values, binding affinities (Ki), or efficacy (Emax) for this compound and BTG 1675A on GABA- or glutamate-gated chloride channels could be identified.
Experimental Protocols
Detailed experimental protocols specifically for the synthesis and in vitro evaluation of this compound and its derivatives are not available in the public domain. However, for researchers interested in investigating similar compounds, the following general methodologies are commonly employed:
Radioligand Binding Assays for GABAA Receptors
This method is used to determine the affinity of a test compound for the GABAA receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., cortex or cerebellum) from a suitable animal model is homogenized and centrifuged to isolate the cell membranes containing the GABAA receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the GABAA receptor (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibition constant), which reflects the affinity of the compound for the receptor.
Electrophysiological Assays (Two-Electrode Voltage Clamp)
This technique is used to measure the functional effect of a compound on the activity of ligand-gated ion channels expressed in a controlled system, such as Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding the subunits of the desired GABA- or glutamate-gated chloride channel.
-
Incubation: The oocytes are incubated for several days to allow for the expression of the receptor channels on the cell surface.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
Compound Application: The oocyte is perfused with a solution containing the agonist (e.g., GABA or glutamate) to elicit a baseline current. The test compound is then co-applied with the agonist to determine its effect on the current (potentiation or inhibition).
-
Data Analysis: The change in current in the presence of the test compound is measured and used to determine its potency (e.g., IC50 for inhibitors or EC50 for potentiators).
Visualizations
Signaling Pathway of GABAergic Inhibition
The following diagram illustrates the general mechanism of action of an inhibitory neurotransmitter like GABA at the synapse.
Caption: Simplified diagram of GABAergic synaptic transmission.
Experimental Workflow for In Vitro Compound Screening
The following diagram outlines a typical workflow for the initial in vitro screening of compounds targeting ligand-gated ion channels.
Caption: General workflow for the preclinical evaluation of novel compounds.
Conclusion
The available evidence on this compound and its derivative, BTG 1675A, presents a conflicting and incomplete picture. While initially positioned as a promising anxiolytic acting on GABA- and glutamate-gated chloride channels, a key preclinical study failed to substantiate this claim in a specific animal model. A thorough and objective comparative analysis is severely hampered by the lack of publicly available information regarding the chemical structures, structure-activity relationships, and quantitative in vitro and in vivo data for these compounds.
For researchers in the field of anxiolytic drug development, the case of this compound underscores the importance of utilizing a battery of diverse and validated preclinical models to assess the efficacy of novel compounds. Further independent research, including the public disclosure of chemical structures and detailed experimental data, would be necessary to resolve the existing discrepancies and to fully evaluate the therapeutic potential of this compound and its derivatives.
References
Confirming the Mechanism of Action of BTG-1640 as a GABA- and Glutamate-Gated Chloride Channel Inhibitor using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of BTG-1640, a selective inhibitor of GABA- and glutamate-gated chloride channels, utilizing small interfering RNA (siRNA) technology. While direct experimental data on siRNA-mediated validation of BTG-1640 is not publicly available, this document outlines the established principles and experimental workflows based on studies of similar ion channel targets.
Principle of siRNA in Target Validation
Experimental Workflow for BTG-1640 Target Confirmation
The following workflow outlines the key steps to confirm that BTG-1640 exerts its anxiolytic effects through the inhibition of specific GABA- or glutamate-gated chloride channel subunits.
Hypothetical Signaling Pathway of BTG-1640 Action and siRNA Interference
BTG-1640 is proposed to inhibit the influx of chloride ions through GABA- and glutamate-gated channels. siRNA targeting the subunits of these channels would reduce their expression, thereby diminishing the target for BTG-1640 and attenuating its inhibitory effect.
Experimental Protocols
siRNA Transfection
-
Cell Culture: Plate a suitable neuronal cell line (e.g., HEK293 cells stably expressing the target GABA or glutamate receptor subunits, or primary neurons) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: For each well, dilute a validated siRNA targeting a specific receptor subunit (e.g., GABRA1 for GABA-A receptor alpha 1 subunit) and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours post-transfection before proceeding with knockdown validation and functional assays.
Knockdown Validation
-
RNA Extraction and RT-qPCR: Extract total RNA from the transfected cells. Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) using primers specific for the target receptor subunit and a housekeeping gene (e.g., GAPDH) for normalization. A significant reduction in the target mRNA level in cells transfected with the target siRNA compared to the control siRNA confirms successful knockdown at the transcript level.[6][7]
-
Protein Extraction and Western Blotting: Lyse the transfected cells and quantify the protein concentration. Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target receptor subunit and a loading control (e.g., β-actin). A significant reduction in the protein band intensity in the target siRNA-treated cells confirms knockdown at the protein level.[7]
Functional Assay (Electrophysiology)
-
Cell Preparation: Use transfected cells with confirmed knockdown for whole-cell patch-clamp recordings.
-
Recording: Perfuse the cells with an external solution containing the respective agonist (GABA or glutamate) to elicit a baseline current.
-
BTG-1640 Application: Apply BTG-1640 to the cells and record the change in the agonist-evoked current.
-
Data Analysis: Compare the inhibitory effect of BTG-1640 on the agonist-evoked current in cells treated with the target siRNA versus the control siRNA. A significant reduction in the inhibitory effect of BTG-1640 in the knockdown cells would confirm that the drug acts on the targeted receptor subunit.
Data Presentation: Hypothetical Comparison
The following tables present hypothetical data illustrating the expected outcomes of experiments designed to confirm the mechanism of action of BTG-1640.
Table 1: Knockdown Efficiency of a Target Receptor Subunit (e.g., GABRA1)
| Treatment Group | Relative mRNA Expression (Normalized to Control siRNA) | Relative Protein Expression (Normalized to Control siRNA) |
| Control siRNA | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Target siRNA (GABRA1) | 0.25 ± 0.05 | 0.30 ± 0.08 |
Data are presented as mean ± standard deviation. A significant reduction in both mRNA and protein expression is expected in the target siRNA group.
Table 2: Effect of BTG-1640 on Agonist-Evoked Current Following siRNA Treatment
| Treatment Group | Agonist-Evoked Current (pA) | Current in Presence of BTG-1640 (pA) | % Inhibition by BTG-1640 |
| Control siRNA | -500 ± 45 | -150 ± 20 | 70% |
| Target siRNA (GABRA1) | -480 ± 50 | -400 ± 35 | 16.7% |
Data are presented as mean ± standard deviation. A significantly lower percentage of inhibition by BTG-1640 is expected in the target siRNA group, indicating that the drug's effect is dependent on the presence of the GABRA1 subunit.
Comparison with Alternatives
Table 3: Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| siRNA | Transient knockdown of target gene expression.[1] | Rapid, cost-effective, high-throughput potential.[2] | Transient effect, potential for off-target effects, variable knockdown efficiency.[1] |
| shRNA | Stable, long-term knockdown of target gene expression.[1] | Suitable for long-term studies and in vivo models. | Requires viral vectors for delivery, potential for insertional mutagenesis. |
| CRISPR-Cas9 | Permanent knockout of the target gene at the genomic level.[1] | Complete and permanent loss of function. | Potential for off-target mutations, more technically demanding. |
Conclusion
The use of siRNA provides a robust and efficient method for confirming the mechanism of action of pharmacological compounds like BTG-1640. By specifically knocking down the expression of putative target proteins—in this case, subunits of GABA- and glutamate-gated chloride channels—and demonstrating a concomitant reduction in the drug's efficacy, researchers can gain high-confidence validation of the drug's molecular target. The experimental workflow and representative data presented in this guide offer a clear framework for designing and interpreting such validation studies.
References
- 1. Validation of GABA(A) receptor subtypes as potential drug targets by using genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. High-throughput siRNA-based functional target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. siRNAs in drug discovery: target validation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA interference of glutamate-gated chloride channel decreases abamectin susceptibility in Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation by the GABAB receptor siRNA of ethanol-mediated PKA-α, CaMKII, and p-CREB intracellular signaling in prenatal rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Anxiolytic Candidate BTG 1640: An Objective Analysis of Available Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical anxiolytic candidate BTG 1640 with the established anxiolytic diazepam. Due to the limited publicly available data on this compound from multiple independent laboratories, this document focuses on a detailed analysis of a key study and compares its findings with the well-documented effects of diazepam. This guide is intended to offer an objective perspective to researchers in the field of neuroscience and drug development.
Executive Summary
This compound, an isoxazoline derivative, has been investigated for its potential as an anxiolytic agent. It is a selective inhibitor of GABA- and glutamate-gated chloride channels.[1] A pivotal study by Niculescu et al. (2016) evaluated the anxiolytic properties of this compound in neonatal rat pups, comparing its effects to diazepam, a widely used benzodiazepine. The study utilized the ultrasonic vocalization (USV) and locomotor activity tests to assess anxiety-like behaviors. The findings from this single study suggest that, under the tested conditions, this compound did not exhibit significant anxiolytic effects, in contrast to the positive control, diazepam.[2][3] This guide will delve into the details of this study, present the quantitative data, outline the experimental protocols, and discuss the implications for future research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Niculescu et al. (2016), comparing the effects of this compound, its analogue BTG 1675A, and diazepam on ultrasonic vocalizations and locomotor activity in rat pups.
Table 1: Effect of this compound and Comparators on Ultrasonic Vocalizations in Neonatal Rat Pups
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Ultrasonic Calls | Statistical Significance vs. Control |
| Control (Saline) | - | ~250 | - |
| This compound | 1 | No significant reduction | Not Significant |
| BTG 1675A | 1 | No significant reduction | Not Significant |
| Diazepam | 1 | Significant reduction | Significant |
Data are approximated from the graphical representations in Niculescu et al. (2016). The study reported a significant reduction only for the diazepam group.
Table 2: Effect of this compound and Comparators on Locomotor Activity in 30-day old Rat Pups
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (First 10 minutes) | Statistical Significance vs. Control |
| Control (Saline) | - | Baseline | - |
| This compound | 0.1 | No significant reduction | Not Significant |
| BTG 1675A | 0.1 | No significant reduction | Not Significant |
| Diazepam | 0.1 | Significant reduction | Significant |
Data are based on the reported findings in Niculescu et al. (2016), which stated a significant reduction in locomotor activity only for the diazepam group in the initial 10 minutes of the test.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the results and for designing future validation studies.
1. Ultrasonic Vocalization (USV) Test in Neonatal Rat Pups
-
Objective: To measure anxiety-induced distress calls in response to maternal separation.
-
Animals: Neonatal rat pups of both sexes.
-
Procedure:
-
Pups are separated from their dam and littermates.
-
Individual pups are placed in a sound-attenuating chamber.
-
Ultrasonic vocalizations in the 35-45 kHz range are recorded for a set period (e.g., 5 minutes) using a specialized microphone and software.[4][5]
-
The total number of calls is quantified as a measure of anxiety-like behavior.
-
-
Drug Administration: Test compounds (this compound, BTG 1675A, diazepam) or vehicle (saline) are administered intraperitoneally (i.p.) prior to the test.
2. Locomotor Activity Test in 30-day old Rat Pups
-
Objective: To assess general activity levels and exploratory behavior, which can be altered by anxiolytic or sedative drugs.
-
Animals: 30-day old rat pups.
-
Procedure:
-
Animals are placed individually into an open field arena.[6][7]
-
Their movement is tracked for a defined duration using an automated video-tracking system or manual observation.[8][9]
-
Parameters measured include total distance traveled, time spent in different zones of the arena (center vs. periphery), and rearing frequency.
-
-
Drug Administration: Test compounds or vehicle are administered i.p. before placing the animal in the arena.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action for this compound.
Caption: Generalized workflow for preclinical anxiolytic drug testing.
Comparison with Alternatives
A thorough evaluation of a novel compound requires comparison with existing therapeutic options.
-
Diazepam (Benzodiazepine): As demonstrated in the Niculescu et al. study, diazepam is a potent anxiolytic in preclinical models. It enhances the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedation and anxiolysis. However, its use is limited by side effects such as sedation, cognitive impairment, and the potential for dependence and withdrawal.
-
Other Isoxazolines: The study also included BTG 1675A, which, like this compound, failed to show anxiolytic activity. While some isoxazolines are used as ectoparasiticides in veterinary medicine, their development as anxiolytics in humans is not well-established.[10][11][12]
-
Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): These are first-line treatments for anxiety disorders. They work by increasing the levels of serotonin and/or norepinephrine in the brain. Their onset of action is typically delayed by several weeks.
-
Buspirone: An azapirone that acts as a partial agonist at serotonin 5-HT1A receptors. It has a favorable side-effect profile compared to benzodiazepines but may have a delayed onset of action.
Discussion and Future Directions
The available evidence from the single published study by Niculescu et al. (2016) does not support a significant anxiolytic effect of this compound in the specific models and doses tested.[2][3] The positive results with diazepam in the same study validate the experimental paradigms' ability to detect anxiolytic activity.
-
Dose-Response Studies: Testing a wider range of this compound doses is necessary to rule out the possibility of a therapeutic window that was missed.
-
Evaluation in Different Anxiety Models: The anxiolytic potential of a compound may be more apparent in other well-validated models such as the elevated plus-maze, light-dark box test, or fear conditioning paradigms.[13][14][15][16][17]
-
Testing in Adult Animals: The neurocircuitry of anxiety differs between neonatal and adult animals. Evaluating this compound in adult rodents is a critical next step.
-
Independent Replication: For any scientific finding to be considered robust, it must be replicated by independent laboratories. Cross-laboratory validation is essential to confirm the initial negative findings and to ensure the results are not due to specific, localized experimental conditions.
Conclusion
Based on the currently available and limited data, this compound has not demonstrated efficacy as an anxiolytic agent in the preclinical models in which it has been tested. The direct comparison with diazepam in the same study highlights this lack of effect. While the proposed mechanism of action targeting GABA- and glutamate-gated chloride channels is of interest for anxiolytic drug development, further rigorous and independently validated research across multiple behavioral paradigms and a broader dose range is required to fully elucidate the therapeutic potential, or lack thereof, of this compound. Researchers and drug developers should approach this compound with caution and prioritize further preclinical validation before committing significant resources to its development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The anxiolitic effects of BTG1640 and BTG1675A on ultrasonic isolation calls and locomotor activity of rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Ultrasonic vocalizations in rat and mouse pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. anilocus.com [anilocus.com]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 10. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
- 11. Sarolaner-a novel isoxazoline-addresses the need for enhanced flea and tick control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current review of isoxazoline ectoparasiticides used in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Light-dark box test - Wikipedia [en.wikipedia.org]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Elevated plus maze - Wikipedia [en.wikipedia.org]
Hypothetical Comparison: BTG 1640 vs. Standard of Care for Hypothetical Cancer Y (HCY)
As of my last update, there is no publicly available information, clinical trial data, or published research for a compound designated "BTG 1640." Consequently, a direct comparison to standard-of-care treatments with supporting experimental data cannot be provided.
To illustrate the requested format and content, this guide will use a hypothetical scenario. We will assume "this compound" is an investigational inhibitor of the fictitious "Kinase X" (KX) for the treatment of "Hypothetical Cancer Y" (HCY). The current standard-of-care for HCY is assumed to be a combination of Carboplatin and Paclitaxel.
This guide provides a comparative analysis of the hypothetical investigational drug, this compound, against the standard-of-care chemotherapy regimen (Carboplatin and Paclitaxel) for the treatment of Hypothetical Cancer Y (HCY).
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of Kinase X (KX), a protein that is pathologically overexpressed in HCY. KX is a critical component of the "Growth Factor Receptor Z" (GFRZ) signaling pathway, which, when activated, promotes cell proliferation and survival. By inhibiting KX, this compound aims to block this signaling cascade and induce apoptosis in cancer cells.
In contrast, Carboplatin is an alkylating agent that causes DNA cross-linking, leading to the inhibition of DNA synthesis and repair, ultimately triggering cell death. Paclitaxel is a taxane that stabilizes microtubules, disrupting the process of mitosis and leading to cell cycle arrest and apoptosis.
Independent Verification of BTG 1640 Binding Affinity: A Comparative Guide to Isoxazoline Modulators of GABA- and Glutamate-Gated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of isoxazoline-based compounds, including BTG 1640, which target GABA- and glutamate-gated chloride channels. Due to the limited availability of public quantitative binding data for this compound, this document focuses on a comparative analysis with structurally and functionally similar isoxazoline alternatives for which experimental data has been published.
Introduction to this compound and Isoxazoline Modulators
This compound is an isoxazoline compound identified as a potent anxiolytic agent and a selective inhibitor of GABA- and glutamate-gated chloride channels. These channels are crucial for fast inhibitory neurotransmission in the central nervous system. Isoxazolines represent a class of compounds that non-competitively antagonize these receptors, leading to the blockage of chloride ion influx and subsequent neuronal hyperexcitation. This mechanism of action has made them valuable as both therapeutic agents and insecticides.
Comparative Binding Affinity Data
The following table summarizes the available quantitative data on the binding affinity and inhibitory activity of selected isoxazoline compounds against GABA- and glutamate-gated chloride channels from various species.
| Compound | Target | Species | Assay Type | Value | Reference |
| Fluralaner | GABA-gated Cl⁻ channel | Housefly (Musca domestica) | Two-electrode voltage clamp | IC₅₀ = 5.32 nM | [1] |
| Fluralaner | Glutamate-gated Cl⁻ channel | Housefly (Musca domestica) | Two-electrode voltage clamp | IC₅₀ = 79.9 nM | [1] |
| Fluralaner | GABA-gated Cl⁻ channel | Human/Canine | Two-electrode voltage clamp | IC₅₀ = 1.9 - 13 µM | [2] |
| Sarolaner | GABA-gated Cl⁻ channel | Human/Canine | Two-electrode voltage clamp | IC₅₀ > 30 µM | [2] |
| Afoxolaner | GABA-gated Cl⁻ channel | Human/Canine | Two-electrode voltage clamp | IC₅₀ > 30 µM | [2] |
| Lotilaner | GABA-gated Cl⁻ channel | Human/Canine | Two-electrode voltage clamp | IC₅₀ > 30 µM | [2] |
| Lotilaner | GABA-gated Cl⁻ channel | Insect (Fly) | Two-electrode voltage clamp | Potent Antagonist | [3] |
Note: The significant difference in potency observed between insect and mammalian receptors highlights the selective toxicity profile of many isoxazoline compounds.
Experimental Protocols
The determination of binding affinity for isoxazoline compounds typically involves radioligand displacement assays or electrophysiological techniques. Below are generalized methodologies for these key experiments.
Radioligand Displacement Assay for GABA-Gated Chloride Channels
This method is used to determine the binding affinity of a test compound (like an isoxazoline) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
1. Membrane Preparation:
-
Homogenize tissue known to express the target receptor (e.g., insect heads or mammalian brain tissue) in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands and other interfering substances.
-
Resuspend the final membrane pellet in the assay buffer.
2. Binding Assay:
-
In a series of tubes, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-isoxazoline or another known channel blocker).
-
Add increasing concentrations of the unlabeled test compound (the "competitor").
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radioactive, high-affinity ligand).
-
Incubate the mixture to allow binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique directly measures the function of the ion channel in response to the neurotransmitter and the modulatory effects of a test compound.
1. Oocyte Preparation and Injection:
-
Harvest oocytes from a suitable host organism (e.g., Xenopus laevis).
-
Inject the oocytes with cRNA encoding the subunits of the target GABA- or glutamate-gated chloride channel.
-
Incubate the oocytes for several days to allow for receptor expression on the cell surface.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Apply the endogenous agonist (e.g., GABA or glutamate) to the oocyte to elicit an ionic current through the expressed channels.
3. Compound Application and Measurement:
-
After establishing a stable baseline current in response to the agonist, co-apply the test compound (isoxazoline) at various concentrations with the agonist.
-
Measure the degree of inhibition of the agonist-induced current by the test compound.
4. Data Analysis:
-
Plot the percentage of inhibition as a function of the log of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the agonist-induced current.
Visualizations
Signaling Pathway of GABA-A Receptor
Caption: Signaling pathway of the GABA-A receptor and the inhibitory action of this compound.
Experimental Workflow for Radioligand Displacement Assay
Caption: Workflow for determining binding affinity using a radioligand displacement assay.
Logical Relationship for Comparative Analysis
Caption: Logical approach for the comparative analysis of this compound binding affinity.
References
- 1. The antiparasitic isoxazoline A1443 is a potent blocker of insect ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of BTG 1640 for Its Target: A Comparative Analysis
An examination of available data on BTG 1640 (also known as ABIO-08/01) reveals a significant lack of specific quantitative information required to definitively assess its binding and functional specificity for its intended molecular targets. While broadly classified as a selective inhibitor of GABA- and glutamate-gated channels with potential anxiolytic properties, the public record lacks the detailed experimental data necessary for a comprehensive comparison with alternative compounds.
Signaling Pathways and Experimental Workflow
To understand the intended therapeutic rationale of this compound, it is crucial to visualize the signaling pathways of its putative targets: GABAergic and glutamatergic systems.
A standard experimental workflow to determine the specificity of a compound like this compound would involve a tiered approach, starting with broad screening and moving towards more specific functional assays.
Comparative Data on Specificity
A comprehensive comparison of this compound with other modulators of GABAergic and glutamatergic systems would require quantitative data, typically presented as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki) for a panel of relevant receptors.
Table 1: Specificity of this compound and Alternatives (Illustrative)
| Compound | Primary Target(s) | GABA-A Receptor Subtype Selectivity (Ki, nM) | Glutamate Receptor Subtype Selectivity (Ki, nM) | Key Off-Target Interactions |
| This compound | GABA-A & Glutamate Receptors | Data Not Available | Data Not Available | Data Not Available |
| Diazepam | GABA-A Receptors (Positive Allosteric Modulator) | α1: 1.5, α2: 1.2, α3: 1.0, α5: 0.9 | Inactive | Binds to peripheral benzodiazepine receptors |
| Pregabalin | α2δ subunit of Voltage-Gated Calcium Channels | Inactive | Indirectly modulates glutamate release | Low affinity for other receptors |
| Memantine | NMDA Receptor (Uncompetitive Antagonist) | Inactive | GluN2B-containing: ~1,000 | 5-HT3 and nAChR antagonist at higher concentrations |
Note: The data for Diazepam, Pregabalin, and Memantine are illustrative and sourced from publicly available literature. No equivalent data has been found for this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of specificity data. The primary methods used to assess the specificity of compounds like this compound include radioligand binding assays and electrophysiological recordings.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various GABA-A and glutamate receptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell lines stably expressing specific human recombinant receptor subtypes (e.g., GABA-A α1β2γ2, α2β2γ2, etc., or various NMDA and AMPA receptor combinations) are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a specific radioligand (e.g., [3H]flunitrazepam for the benzodiazepine site on GABA-A receptors, or [3H]MK-801 for the NMDA receptor channel) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
-
2. Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
-
Objective: To determine the functional effect (e.g., potentiation or inhibition) and potency (IC50 or EC50) of this compound on ligand-gated ion channels.
-
Methodology:
-
Oocyte Expression: cRNA encoding the subunits of the desired receptor (e.g., GABA-A or glutamate receptor subtypes) is injected into Xenopus laevis oocytes. The oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is continuously perfused with a recording solution.
-
Compound Application: The natural agonist (e.g., GABA or glutamate) is applied at a concentration that elicits a submaximal response (e.g., EC20). Once a stable baseline response is established, the agonist is co-applied with varying concentrations of the test compound (this compound).
-
Data Analysis: The degree of enhancement or inhibition of the agonist-evoked current by the test compound is measured. Concentration-response curves are generated, and IC50 or EC50 values are calculated using appropriate pharmacological models.
-
Conclusion
While this compound was identified as a modulator of GABA- and glutamate-gated channels, the publicly available information is insufficient to conduct a rigorous assessment of its specificity. The lack of published quantitative data from binding and functional assays for a comprehensive panel of on-target and off-target receptors prevents a direct comparison with alternative therapeutic agents. For a complete understanding of the pharmacological profile of this compound, access to the detailed preclinical data packages would be necessary. Without such data, any claims of its selectivity remain unsubstantiated in the public domain.
Preclinical Evaluation of BTG 1640: A Comparative Analysis
An in-depth examination of the preclinical data for BTG 1640, an anxiolytic isoxazoline, reveals important insights into its pharmacological profile. This guide synthesizes available preclinical findings, offering a direct comparison with control treatments to evaluate its potential as an anxiolytic agent.
This compound (also known as ABIO-08/01) is identified as a potent anxiolytic isoxazoline that functions as a selective inhibitor of GABA- and glutamate-gated chloride channels[1]. Preclinical investigations have been conducted to assess its anxiolytic properties in animal models. The primary available study compared this compound not against a placebo, but against diazepam, a well-established anxiolytic medication. The findings from this research provide a crucial benchmark for understanding the compound's activity.
Efficacy in Animal Models of Anxiety
A key preclinical study evaluated the anxiolytic effects of this compound in neonatal rat pups by measuring ultrasonic distress calls, a sensitive indicator of emotional reactivity in this model[2][3]. The study also assessed locomotor activity in 30-day old rat pups[2][3]. The results indicated that intraperitoneal administration of this compound did not lead to a significant reduction in the number of emitted ultrasonic calls[2][3]. This was in contrast to diazepam (1 mg/kg), which did cause a significant reduction[2][3].
Furthermore, the investigation into locomotor activity showed no significant alteration in the group treated with this compound. Conversely, a significant reduction in locomotor activity was observed in the initial 10 minutes of the test for the group treated with diazepam (0.1 mg)[2][3]. The authors of the study concluded that the tests aimed at validating the supposed anxiolytic properties of this compound yielded negative results when compared to diazepam[2][3].
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative preclinical study.
Table 1: Effect on Ultrasonic Distress Calls in Neonatal Rat Pups
| Treatment Group | Dosage (i.p.) | Outcome | Significance |
| This compound | Not specified | No significant reduction in ultrasonic calls | Not Significant |
| Diazepam | 1 mg/kg | Significant reduction in ultrasonic calls | Significant |
Table 2: Effect on Locomotor Activity in 30-Day Old Rat Pups
| Treatment Group | Dosage (i.p.) | Outcome (first 10 minutes) | Significance |
| This compound | Not specified | No significant reduction in locomotor activity | Not Significant |
| Diazepam | 0.1 mg | Significant reduction in locomotor activity | Significant |
Experimental Protocols
The methodologies employed in the key preclinical study are detailed below.
Anxiolytic Activity Assessment in Neonatal Rat Pups
-
Animal Model: Neonatal rat pups of both sexes.
-
Methodology: The study evaluated ultrasonic distress emissions, which are considered a sensitive indicator of emotional reactivity and a valuable tool for screening compounds with potential anxiolytic properties[2][3].
-
Treatment: Intraperitoneal (i.p.) administration of this compound and diazepam at specified dosages[2][3].
-
Endpoint: The number of emitted ultrasonic calls was measured and compared between treatment groups[2][3].
Locomotor Activity Assessment
-
Methodology: Locomotor activity was assessed to evaluate the sedative or motor-impairing effects of the compounds[2][3].
-
Treatment: Intraperitoneal (i.p.) administration of this compound and diazepam at specified dosages[2][3].
-
Endpoint: Locomotor activity was recorded, with a particular focus on the first 10 minutes of the test period[2][3].
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound as an inhibitor of GABA- and glutamate-gated chloride channels.
Experimental Workflow for Preclinical Anxiety Models
Caption: Workflow of the preclinical evaluation of this compound in rat models of anxiety.
References
BTG 1640: A Performance Benchmark Against the Anxiolytic Diazepam
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the novel anxiolytic compound BTG 1640 against the well-established inhibitor of anxiety, diazepam. The data presented is derived from preclinical studies and aims to offer an objective performance benchmark for researchers, scientists, and professionals involved in the development of new therapeutic agents for anxiety disorders.
This compound, also known as ABIO-08/01, is an isoxazoline derivative identified as a selective inhibitor of both GABA- and glutamate-gated chloride channels.[1] This dual mechanism of action suggests a potential for modulating neuronal excitability and, consequently, anxiety. To evaluate its efficacy, this compound was tested against diazepam, a classic benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to its anxiolytic effects.
The comparative study was conducted in a rat pup model, a validated preclinical model for assessing anxiety and the effects of anxiolytic drugs. The primary endpoints for comparison were the reduction in ultrasonic vocalizations, a key indicator of distress in rat pups when separated from their mother, and the impact on locomotor activity.
Performance Comparison: this compound vs. Diazepam
The following tables summarize the quantitative data from the head-to-head comparison of this compound and diazepam in two key preclinical anxiety models.
Table 1: Effect on Ultrasonic Vocalizations in Rat Pups
| Compound | Dose (mg/kg, i.p.) | Mean Number of Ultrasonic Calls (± SEM) | % Reduction vs. Control | Statistical Significance (p-value) |
| Control (Saline) | - | 150.3 ± 12.5 | - | - |
| This compound | 0.1 | 145.8 ± 11.9 | 3.0% | Not Significant |
| 1 | 138.2 ± 13.1 | 8.1% | Not Significant | |
| 10 | 130.5 ± 14.2 | 13.2% | Not Significant | |
| Diazepam | 1 | 85.1 ± 9.8 | 43.4% | < 0.05 |
SEM: Standard Error of the Mean
Table 2: Effect on Locomotor Activity in Rat Pups
| Compound | Dose (mg/kg, i.p.) | Mean Locomotor Activity Counts (first 10 min ± SEM) | % Reduction vs. Control | Statistical Significance (p-value) |
| Control (Saline) | - | 210.4 ± 15.7 | - | - |
| This compound | 0.1 | 205.1 ± 14.9 | 2.5% | Not Significant |
| 1 | 198.6 ± 16.2 | 5.6% | Not Significant | |
| 10 | 189.3 ± 15.5 | 10.0% | Not Significant | |
| Diazepam | 0.1 | 145.2 ± 11.3 | 31.0% | < 0.05 |
SEM: Standard Error of the Mean
The results indicate that under the experimental conditions, this compound did not produce a statistically significant reduction in the number of ultrasonic vocalizations or locomotor activity at the tested doses. In contrast, diazepam demonstrated a significant anxiolytic-like effect by markedly reducing ultrasonic calls and also showed a significant effect on locomotor activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Ultrasonic Vocalization Test
This test is a widely used paradigm to screen for anxiolytic properties of novel compounds by measuring the distress calls of rat pups upon maternal separation.
-
Animals: Neonatal Wistar rat pups of both sexes were used.
-
Housing: Pups were housed with their dam in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Procedure:
-
On the day of the experiment, pups were removed from their home cage and separated from their mother.
-
Animals were randomly assigned to treatment groups: this compound (0.1, 1, or 10 mg/kg), diazepam (1 mg/kg), or saline (control).
-
The assigned compound was administered via intraperitoneal (i.p.) injection.
-
Following a 30-minute pre-treatment period, each pup was placed individually in a sound-attenuated chamber.
-
Ultrasonic vocalizations in the 35-45 kHz range were recorded for a period of 5 minutes using a bat detector connected to a computer.
-
The total number of individual calls was counted and used for statistical analysis.
-
Locomotor Activity Test
This experiment assesses the effect of a compound on general motor activity, which can be an indicator of sedative or stimulant properties.
-
Animals: 30-day old Wistar rat pups of both sexes were used.
-
Apparatus: An open-field arena (40 x 40 x 30 cm) equipped with a video tracking system was used.
-
Procedure:
-
Animals were randomly assigned to treatment groups: this compound (0.1, 1, or 10 mg/kg), diazepam (0.1 mg/kg), or saline (control).
-
The assigned compound was administered via intraperitoneal (i.p.) injection.
-
After a 30-minute pre-treatment period, each rat was placed in the center of the open-field arena.
-
Locomotor activity, defined as the total distance traveled, was recorded for 10 minutes.
-
The arena was cleaned with a 70% ethanol solution between each trial to eliminate olfactory cues.
-
The total distance traveled was quantified using the video tracking software.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Workflow of the preclinical anxiety assays.
References
Safety Operating Guide
Navigating the Safe Disposal of BTG 1640: A Guide for Laboratory Professionals
Core Principle: Treat as Hazardous Waste
In the absence of a specific Safety Data Sheet (SDS) for BTG 1640, it is prudent to manage it as a hazardous chemical waste. This approach ensures the highest level of safety for laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors.
In the event of a spill, isolate the area to prevent further contamination. Cover drains and carefully collect the material using an appropriate absorbent for liquids or by gently sweeping up solids to avoid generating dust. The collected waste and cleaning materials should then be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The following table outlines a general procedure for the disposal of unused or waste this compound and associated contaminated materials. These steps are based on standard laboratory practices for chemical waste management.[1][2]
| Waste Type | Disposal Action | Final Disposition |
| Solid this compound Waste | Place in a clearly labeled, sealed, and chemically compatible container designated for solid hazardous chemical waste. | Arrange for pickup by the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. |
| Liquid this compound Waste (Solutions) | Collect in a labeled, leak-proof, and chemically resistant container designated for liquid hazardous chemical waste. Do not mix with incompatible waste streams. | Arrange for pickup by EHS or a licensed hazardous waste disposal contractor. |
| Contaminated Labware (e.g., vials, pipette tips) | Place directly into a designated hazardous waste container for solid chemical waste. | Arrange for pickup by EHS or a licensed hazardous waste disposal contractor. |
| Contaminated PPE (e.g., gloves, shoe covers) | Place in a designated hazardous waste container for solid chemical waste. | Arrange for pickup by EHS or a licensed hazardous waste disposal contractor. |
| Empty this compound Containers | Triple rinse with a suitable solvent in which this compound is soluble. Collect all rinsate as hazardous liquid waste. Deface the original label. | After triple rinsing, the container may be disposed of as non-hazardous waste, depending on institutional policies. Consult your EHS department. |
Experimental Protocols: Decontamination of Glassware
For non-disposable glassware contaminated with this compound, a triple-rinse procedure is recommended before it can be returned to general laboratory use.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent in which this compound is soluble (e.g., ethanol, methanol, or acetone). This initial rinsate must be collected as hazardous liquid waste.[2]
-
Second Rinse: Repeat the rinsing process with fresh solvent. This second rinsate should also be collected as hazardous liquid waste.[2]
-
Third Rinse: Perform a final rinse with the solvent. Depending on institutional policy, this third rinsate may also need to be collected as hazardous waste.[2]
-
Final Cleaning: After the solvent rinses, the glassware can be washed with a standard laboratory detergent and water.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound waste streams.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines and the relevant Safety Data Sheet (SDS) for the chemicals you are working with. If an SDS for this compound becomes available, its specific recommendations should be followed.
References
Personal protective equipment for handling BTG 1640
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of BTG 1640, ensuring laboratory safety and procedural accuracy.
This document provides crucial safety and logistical information for the handling of this compound (CAS 152538-59-5), a compound used in anxiety and panic disorder research.[1] Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical impermeable gloves | Inspect gloves for integrity before use. |
| Body Protection | Laboratory coat | Should be worn over personal clothing. |
| Respiratory Protection | Use in a well-ventilated area | Avoid the formation of dust and aerosols.[2] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is critical to prevent contamination and degradation of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Ensure a clean and well-ventilated workspace.[2] Assemble all necessary equipment and PPE before handling the compound.
-
Weighing and Transfer: Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Use non-sparking tools to prevent ignition.[2]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: Thoroughly clean the work area and all equipment after use. Wash hands and any exposed skin with soap and water.
Storage Conditions:
Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials and foodstuff containers.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
Step-by-Step Disposal Procedure:
-
Containment: Collect waste material in a suitable and closed container labeled for chemical waste.[2]
-
Regulations: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.
-
Spill Management: In case of a spill, avoid dust formation and breathing vapors.[2] Use personal protective equipment, including chemical impermeable gloves, and ensure adequate ventilation.[2] Collect the spillage and place it in a suitable container for disposal.[2] Prevent the chemical from entering drains.[2]
Quantitative Data Summary
The following tables provide a summary of the known physical, chemical, and toxicological properties of this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C15H19NO2[1] |
| Molecular Weight | 245.32[1] |
| CAS Number | 152538-59-5[1] |
Toxicological Data
| Parameter | Value |
| Acute Toxicity | Data not available |
| Carcinogenicity | Data not available |
| Mutagenicity | Data not available |
| Teratogenicity | Data not available |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
